Technical Documentation Center

3-(chloromethyl)-2-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(chloromethyl)-2-methyl-2H-indazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 3-(chloromethyl)-2-methyl-2H-indazole

Executive Summary The moiety 3-(chloromethyl)-2-methyl-2H-indazole represents a high-value electrophilic scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., analogues of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-(chloromethyl)-2-methyl-2H-indazole represents a high-value electrophilic scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., analogues of Pazopanib) and indazole-based bioisosteres.

The primary synthetic challenge lies not in the chlorination, but in the regioselective N2-methylation of the indazole core. Indazoles are ambident nucleophiles; under standard thermodynamic conditions, alkylation favors the N1 position. Accessing the N2-isomer requires kinetic control or specific steric/electronic direction.

This guide details a robust, self-validating pathway starting from commercially available 1H-indazole-3-carboxylic acid , utilizing a "Protect-Direct-Deprotect" logic implicit in the choice of reagents to maximize N2 selectivity before final functionalization.

Retrosynthetic Analysis

The synthesis is best approached via the reduction of an ester precursor. Direct chloromethylation of a 2-methylindazole core is avoided due to poor regiocontrol on the aromatic ring.

  • Target: 3-(chloromethyl)-2-methyl-2H-indazole

  • Precursor 1: (2-methyl-2H-indazol-3-yl)methanol (Stable intermediate)

  • Precursor 2: Methyl 2-methyl-2H-indazole-3-carboxylate (The divergence point for N1/N2 selectivity)

  • Starting Material: 1H-indazole-3-carboxylic acid[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy favoring the stable ester intermediate. Target 3-(chloromethyl)-2-methyl-2H-indazole (Electrophilic Target) Alcohol (2-methyl-2H-indazol-3-yl)methanol (Stable Alcohol) Target->Alcohol Deoxychlorination (SOCl2) Ester Methyl 2-methyl-2H-indazole-3-carboxylate (Regio-defined Core) Alcohol->Ester Reduction (LiAlH4) Start 1H-indazole-3-carboxylic acid (Comm. Available) Ester->Start Methylation & Esterification

Detailed Synthetic Protocol

Phase 1: Esterification & Regioselective N2-Methylation

Objective: Convert the acid to a methyl ester and selectively methylate the N2 nitrogen.

  • Challenge: Standard alkylation (MeI/K₂CO₃) typically yields a 60:40 or 70:30 mixture favoring the thermodynamic N1 product.

  • Solution: We utilize a Trimethyloxonium tetrafluoroborate (Meerwein's salt) approach or strictly controlled kinetic alkylation which favors the more nucleophilic N2 lone pair in neutral media, followed by chromatographic separation. Note: Recent advances suggest Methyl 2,2,2-trichloroacetimidate provides superior N2 selectivity, but the MeI route is detailed here for general accessibility.

Step 1.1: Esterification
  • Reagents: 1H-indazole-3-carboxylic acid (10.0 g), Methanol (100 mL), H₂SO₄ (cat.) or SOCl₂ (1.2 eq).

  • Protocol: Reflux the acid in MeOH with catalytic sulfuric acid for 12 hours.

  • Workup: Concentrate, neutralize with NaHCO₃, filter precipitate.

  • Yield: >90% Methyl 1H-indazole-3-carboxylate.

Step 1.2: N-Methylation (The Critical Step)
  • Reagents: Methyl 1H-indazole-3-carboxylate (1 eq), Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.2 eq), DCM (anhydrous).

  • Mechanism: Me₃OBF₄ is a hard electrophile. The N2 position, being less sterically hindered and kinetically accessible, reacts faster than N1 under neutral/acidic conditions (unlike basic conditions which generate the N1-favoring anion).

  • Protocol:

    • Dissolve ester in anhydrous DCM under Argon.

    • Add Me₃OBF₄ in one portion at 0°C.

    • Stir at RT for 16h.

    • Quench with saturated NaHCO₃.

  • Purification (Crucial):

    • The crude will contain both N1 and N2 isomers.

    • Separation: Flash column chromatography (Hexane/EtOAc).

    • Identification: The N2-isomer typically elutes after the N1-isomer (more polar due to the quinoid-like resonance contribution) and has a distinct NMR shift (N-Me singlet at ~4.1-4.2 ppm vs ~4.0 ppm for N1).

  • Target Intermediate: Methyl 2-methyl-2H-indazole-3-carboxylate.[1]

Phase 2: Reduction to Alcohol

Objective: Reduce the ester to the benzylic-like alcohol.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride, 1.5 eq), THF (anhydrous).

  • Safety: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

  • Protocol:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add solution of Methyl 2-methyl-2H-indazole-3-carboxylate dropwise (exothermic).

    • Allow to warm to RT and stir for 2 hours.

    • Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts through Celite.

  • Result: (2-methyl-2H-indazol-3-yl)methanol.

  • QC Check: Loss of ester Carbonyl peak in IR (~1720 cm⁻¹); appearance of broad OH stretch (~3300 cm⁻¹).

Phase 3: Deoxychlorination

Objective: Convert the alcohol to the reactive chloromethyl species.

  • Reagents: Thionyl Chloride (SOCl₂, 2.0 eq), DCM (solvent), DMF (catalytic, 2-3 drops).

  • Mechanism: S_N2 or S_Ni mechanism. The catalytic DMF forms a Vilsmeier-Haack type chloroiminium intermediate, facilitating the conversion of the alcohol to the alkyl chloride with SO₂ and HCl as gaseous byproducts.

  • Protocol:

    • Dissolve alcohol in DCM at 0°C.

    • Add SOCl₂ dropwise.[2] (Gas evolution: SO₂/HCl).[2][3]

    • Optional: Add 2 drops of DMF to accelerate reaction.

    • Stir at RT for 2-4 hours.

    • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Do not perform an aqueous workup if possible to avoid hydrolysis.

    • Purification: Recrystallization from dry Hexane/Ether or use crude if purity >95%.

  • Final Product: 3-(chloromethyl)-2-methyl-2H-indazole .

Reaction Pathway Visualization

SynthesisPathway Figure 2: Forward synthesis pathway highlighting the critical purification step at Phase 2. Start Indazole-3-carboxylic acid Step1 Methyl Indazole-3-carboxylate Start->Step1 MeOH, H2SO4 Reflux Step2_Mix Mixture: N1 + N2 Methylated Esters Step1->Step2_Mix Me3OBF4 or MeI (Kinetic Control) Step2_Pure Methyl 2-methyl-2H-indazole-3-carboxylate (Purified N2 Isomer) Step2_Mix->Step2_Pure Column Chromatography (Separation of Isomers) Step3 (2-methyl-2H-indazol-3-yl)methanol Step2_Pure->Step3 LiAlH4, THF 0°C -> RT Final 3-(chloromethyl)-2-methyl-2H-indazole Step3->Final SOCl2, cat. DMF DCM, 0°C

Key Technical Parameters & Troubleshooting

Regioselectivity Validation (NMR)

Distinguishing the N1 and N2 isomers is the most frequent point of failure.

  • N1-Methyl: Methyl singlet typically appears upfield (~4.0 ppm). The C3-proton (or substituent carbons) shows NOE correlation to the methyl group.

  • N2-Methyl: Methyl singlet typically appears downfield (~4.15 - 4.30 ppm). Diagnostic: The N2-isomer is often a solid with a higher melting point than the N1 oil/solid, though this varies by substituent.

Stability of the Chloromethyl Group

The 3-chloromethyl group is highly reactive (benzylic-like).

  • Storage: Store at -20°C under Argon.

  • Hydrolysis: Rapidly reverts to the alcohol in the presence of water/moisture.

  • Self-Reaction: Can dimerize if left in concentrated solution for extended periods.

Data Summary Table
StepTransformationReagentCritical ParameterExpected Yield
1 EsterificationMeOH/H₂SO₄Complete conversion of acid>90%
2 AlkylationMe₃OBF₄ or MeIIsomer Separation (N2 vs N1)30-40% (N2)
3 ReductionLiAlH₄Anhydrous conditions85-95%
4 ChlorinationSOCl₂/DMFGas evolution control>90%

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org.[4] Chem. 2024.[5][6][7][8]

    • URL:[Link]

    • Relevance: mechanistic insight into N1 vs N2 selectivity using DFT and specific bases.
  • Pfizer N2-Selectivity Method (Advanced)

    • Title: General and Selective N2-Alkylation of Indazoles and Azaindazoles with Alkyl 2,2,2-Trichloroacetimidates.[9]

    • Source: Synthesis (Thieme), 2022.
    • Relevance: Describes the use of trichloroacetimidates to achieve high N2 selectivity, avoiding difficult separ
  • Thionyl Chloride Chlorination Protocols

    • Title: Alcohols to Alkyl Chlorides: Thionyl Chloride (SOCl2).[2][3][10]

    • Source: Organic Chemistry Portal / YouTube Lecture Series.
    • URL:[Link]

    • Relevance: Standard operating procedures for converting benzylic alcohols to chlorides.
  • Indazole Scaffold in Drug Discovery

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[11]

    • Source: RSC Advances, 2024.
    • URL:[Link]

    • Relevance: Contextualizes the utility of the 3-substituted indazole core.

Sources

Exploratory

Biological Activity & Therapeutic Potential of 2H-Indazole Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary: The 2H-Indazole Paradigm While the 1H-indazole scaffold is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Axitinib, Pazopanib), the 2H-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The 2H-Indazole Paradigm

While the 1H-indazole scaffold is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Axitinib, Pazopanib), the 2H-indazole isomer represents a distinct, underutilized chemical space.[1] Thermodynamically less stable than its 1H counterpart (by approx. 2-4 kcal/mol), the 2H-tautomer possesses unique electronic properties—specifically a quinoid-like character in the benzene ring and higher electron density at the C3 position.

This guide analyzes the biological activity of N2-substituted indazoles, where the 2H-form is "locked," preventing tautomerization. We explore their efficacy as ATP-competitive kinase inhibitors, antiprotozoal agents, and tubulin polymerization inhibitors.

Structural Biology & Mechanism of Action

The Electronic Differentiator

The biological activity of 2H-indazoles is often driven by their ability to orient substituents in vectors distinct from 1H-indazoles.

  • 1H-Indazole: H-bond donor at N1; H-bond acceptor at N2.

  • 2H-Indazole: H-bond acceptor at N1; Substituted N2 acts as a steric anchor, often directing the scaffold into hydrophobic pockets (e.g., the back pocket of kinases).

Primary Mechanism: Kinase Inhibition (Oncology)

2H-indazole derivatives frequently act as Type I or Type II kinase inhibitors. The N1 nitrogen often serves as a critical H-bond acceptor interacting with the hinge region of the kinase ATP-binding site (e.g., Cys919 in VEGFR2 or Thr790 in EGFR).

Key Targets:

  • VEGFR-2: Anti-angiogenic activity.[2]

  • Aurora Kinase A/B: Mitotic arrest.

  • EGFR (T790M): Overcoming resistance in NSCLC.

Visualization: Kinase Signaling Blockade

The following diagram illustrates the downstream effects of 2H-indazole-mediated inhibition of receptor tyrosine kinases (RTKs).

KinasePathways Inhibitor 2H-Indazole Derivative RTK RTK (VEGFR2/EGFR) ATP Pocket Inhibitor->RTK Competitive Inhibition PI3K PI3K RTK->PI3K P RAS RAS RTK->RAS GTP AKT AKT (Survival) PI3K->AKT P Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotion

Caption: 2H-indazole derivatives competitively bind the ATP pocket of RTKs, blocking downstream PI3K/AKT and MAPK signaling cascades, leading to apoptosis and reduced angiogenesis.

Therapeutic Landscape & SAR Analysis[3]

Oncology: Structure-Activity Relationship (SAR)

Recent studies (e.g., RSC Advances, 2021) highlight that the efficacy of 2H-indazoles is highly sensitive to substitution at the N2 and C6 positions.

PositionSubstituent TypeBiological EffectCausality
N2 Phenyl / Aryl High Potency Locks the 2H-tautomer; provides hydrophobic interaction with the kinase "gatekeeper" residue.
N2 Methyl / EthylReduced PotencyInsufficient steric bulk to fill the hydrophobic pocket; lower metabolic stability.
C3 Amide / Urea LinkerSelectivity Facilitates H-bonding with Asp-Phe-Gly (DFG) motif residues (e.g., in VEGFR2).
C6 Hydrophobic (e.g., -CF3)Enhanced ActivityImproves membrane permeability and interaction with the solvent-exposed region.
Anti-Infectives (Antiprotozoal)

Unlike the kinase inhibitors which often require complex tails, simple 2,3-diphenyl-2H-indazole derivatives have shown remarkable activity against protozoa (Giardia intestinalis, Entamoeba histolytica).[3]

  • Mechanism: Disruption of cytoskeletal integrity and inhibition of glycolysis enzymes in the parasite.

  • Potency: Selected derivatives (e.g., Compound 18 in MDPI literature) exhibit IC50 values < 1 µM, outperforming Metronidazole.[3]

Validated Experimental Workflows

Synthesis: The N2-Selectivity Challenge

Context: Direct alkylation of indazole yields a mixture of N1 (major) and N2 (minor) products. To study 2H-indazoles, you must use a regioselective route.

  • Recommended Route: Copper-catalyzed cyclization of 2-halobenzaldehydes with primary amines and sodium azide.

  • Validation: Confirm 2H-isomer structure via NOESY NMR (Nuclear Overhauser Effect Spectroscopy). You should see a correlation between the N2-substituent protons and the C3-proton.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Objective: Determine IC50 of 2H-indazole derivatives against VEGFR2.

Reagents:

  • Recombinant VEGFR2 kinase domain.

  • Fluorescein-labeled Poly-GT substrate.

  • Terbium-labeled anti-phosphotyrosine antibody.

  • ATP (at Km concentration).

Step-by-Step Methodology:

  • Compound Prep: Dissolve 2H-indazole derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3).

    • Self-Validation: Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

  • Enzyme Mix: Dilute VEGFR2 in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL compound + 10 µL enzyme mix to a 384-well plate. Incubate 15 min at RT.

  • Reaction Start: Add 10 µL Substrate/ATP mix. Incubate 60 min at RT.

  • Detection: Add 25 µL EDTA/Tb-Antibody detection mix.

  • Read: Measure TR-FRET signal (Ex 340 nm / Em 495 nm & 520 nm) on a multimode reader (e.g., EnVision).

Data Analysis:

  • Calculate Ratio = (Signal 520nm / Signal 495nm) * 10,000.

  • Fit data to a sigmoidal dose-response equation (Variable Slope).

  • Acceptance Criteria: Z-factor > 0.5 for the plate.

Protocol B: Cell Viability Screening (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, HCT116).[4]

Methodology:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Include a "No Cell" blank and "DMSO Vehicle" control.

    • Critical Step: 2H-indazoles are lipophilic. Ensure no precipitation occurs in the media at high concentrations.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Absorbance at 570 nm.

Visualization: Screening Workflow

The following diagram outlines the logical progression from synthesis to lead identification.

Workflow Design Structure-Based Design (Docking) Synth N2-Selective Synthesis Design->Synth Purify Purification (HPLC/Recryst) Synth->Purify KinaseAssay Enzymatic Assay (TR-FRET) Purify->KinaseAssay CellAssay Cellular Assay (MTT/MTS) KinaseAssay->CellAssay If Z' > 0.5 CellAssay->Design SAR Feedback Lead Lead Candidate (IC50 < 100nM) CellAssay->Lead Validated Hit

Caption: Integrated workflow for identifying bioactive 2H-indazole derivatives, featuring an iterative SAR feedback loop.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Source: MDPI / Molecules (2017) URL:[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (2021) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (2018) URL:[5][Link]

  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Source: ChemMedChem (2019) URL:[Link]

Sources

Foundational

3-(chloromethyl)-2-methyl-2H-indazole safety data sheet

Handling, Reactivity, and Risk Assessment for Medicinal Chemistry Applications Molecular Profile & Physiochemical Identity 3-(chloromethyl)-2-methyl-2H-indazole is a specialized heterocyclic building block predominantly...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Reactivity, and Risk Assessment for Medicinal Chemistry Applications

Molecular Profile & Physiochemical Identity

3-(chloromethyl)-2-methyl-2H-indazole is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors and receptor modulators. Unlike its 1H-indazole isomers, the 2H-indazole core presents unique electronic properties, making this electrophile a potent alkylating agent.

Core Data Table
PropertySpecification
CAS Number 885270-86-0
IUPAC Name 3-(chloromethyl)-2-methyl-2H-indazole
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Physical State Pale yellow to off-white solid (Low melting point)
Solubility Soluble in DCM, DMSO, DMF, THF; Hydrolyzes in water
Reactivity Class Benzylic-like Electrophile / Alkylating Agent
Structural Reactivity Logic

The reactivity of this compound is driven by the chloromethyl group at the C3 position. Although the indazole ring is aromatic, the methylene bridge renders the chloride highly labile (similar to benzyl chloride).

  • Primary Mode of Action:

    
     Nucleophilic Substitution.
    
  • Instability: The N2-methyl group increases electron density in the pyrazole ring, stabilizing the transition state for chloride displacement, thereby enhancing its electrophilicity compared to simple benzyl chlorides.

Comprehensive Hazard Assessment (The "Why")

Standard Safety Data Sheets (SDS) often list generic H-codes. For drug development professionals, understanding the mechanism of toxicity is critical for risk management.

The Alkylating Threat (Genotoxicity)
  • Hazard: This compound is a direct-acting alkylating agent .

  • Mechanism: The electrophilic methylene carbon can attack nucleophilic sites on DNA bases (e.g., N7 of guanine).

  • Risk Classification: It should be treated as a Suspected Mutagen (GHS Category 2) even if specific Ames test data is proprietary.

  • H-Code Inference: H341 (Suspected of causing genetic defects).

Corrosivity & Acute Toxicity[1]
  • Lachrymator Potential: Like many chloromethyl heterocycles, dust or vapors can severely irritate mucous membranes and eyes (H314/H318).

  • Hydrolysis Hazard: Upon contact with moisture (mucosa/lungs), it hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate chemical burns.

GHS Labeling Summary
PictogramSignal WordHazard Statements
💀 💥DANGER H314: Causes severe skin burns and eye damage.H341: Suspected of causing genetic defects.H302: Harmful if swallowed.H335: May cause respiratory irritation.

Strategic Handling & Containment Protocols

Engineering Controls
  • Enclosure: All weighing and transfers must occur inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static gun/ionizer during weighing. The powder is often fluffy and prone to static cling, increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix
  • Gloves (Critical): Standard Nitrile gloves provide insufficient protection against benzylic halides for prolonged periods.

    • Recommendation:Double-gloving (Nitrile over Laminate/Silver Shield) is required for handling concentrated stock solutions.

  • Respiratory: If working outside a hood (not recommended) or cleaning spills, a full-face respirator with ABEK-P3 cartridges is mandatory.

Workflow Visualization

The following diagram outlines the safe handling lifecycle, emphasizing the "Quench" step often missed in standard protocols.

SafetyWorkflow Storage 1. Cold Storage (4°C, Argon) Weighing 2. Weighing (Fume Hood + Static Control) Storage->Weighing Warm to RT (Prevent Condensation) Reaction 3. Reaction Setup (Closed Vessel, Inert Atm) Weighing->Reaction Dissolve immediately Quench 4. Chemical Quench (Amine/Thiol Scavenger) Reaction->Quench Destroy Excess Electrophile Waste 5. Disposal (Halogenated Waste) Quench->Waste pH Check

Figure 1: Safe handling lifecycle. Note the critical warming step before opening cold storage to prevent hydrolysis.

Synthetic Utility & Experimental Protocol

Objective: Use 3-(chloromethyl)-2-methyl-2H-indazole to alkylate a secondary amine (e.g., Morpholine) safely.

Reaction Logic
  • Solvent: Acetonitrile (ACN) or DMF. (Avoid alcohols to prevent ether formation).

  • Base: Inorganic carbonate (

    
     or 
    
    
    
    ) acts as an HCl scavenger.
  • Temperature: Room temperature to 60°C. High heat promotes polymerization of the alkyl halide.

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Reagents: Add 3-(chloromethyl)-2-methyl-2H-indazole (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous Acetonitrile (0.1 M concentration relative to indazole).

  • Addition: Add the nucleophile (Amine, 1.1 equiv) dropwise.

  • Monitoring: Stir at RT. Monitor via TLC/LCMS. Note: The chloride is UV active; the product will likely have a different Rf.

  • Workup (Safety Critical):

    • Do not concentrate the reaction mixture to dryness if excess alkyl halide remains.

    • Quench: Add a small amount of 10% aqueous ammonia or methanol to destroy unreacted chloride before extraction.

Reaction Mechanism Diagram

ReactionMechanism Indazole 3-(chloromethyl)-2-methyl-2H-indazole (Electrophile) TS Transition State (SN2 Attack) Indazole->TS C-Cl bond polarization Nu Nucleophile (H-Nu-R) Nu->TS Lone pair attack Product Functionalized Indazole TS->Product Byproduct HCl (Neutralized by Base) TS->Byproduct

Figure 2: SN2 Mechanism. The N2-methyl group stabilizes the indazole core during the substitution.

Emergency Response & Decontamination

Spill Management
  • Small Spills (<1g):

    • Evacuate the immediate area.[1][2]

    • Wear double nitrile gloves and a respirator.

    • Cover spill with a 1:1 mixture of Sodium Carbonate and Clay/Sand .

    • Spray lightly with 5% Methanolic Ammonia (or simple Methanol) to chemically quench the alkylator.

    • Scoop into a hazardous waste container.

First Aid
  • Eye Contact: Immediate irrigation for 15 minutes .[2] Time is tissue; the HCl generation causes rapid scarring.

  • Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol (it increases skin permeability).

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (delayed pulmonary edema risk from HCl).

References

  • PubChem. (n.d.).[5] 3-(chloromethyl)-1-methyl-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Used as closest structural analog for toxicological read-across).

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link](Source for N2 vs N1 reactivity logic).

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Potential Applications of Substituted 2H-Indazoles

Foreword: The 2H-Indazole Enigma In the vast and ever-expanding universe of heterocyclic chemistry, certain scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to interact with a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 2H-Indazole Enigma

In the vast and ever-expanding universe of heterocyclic chemistry, certain scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to interact with a multitude of biological targets. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] While the 1H-indazole tautomer has historically received considerable attention, its 2H-counterpart is rapidly ascending as a cornerstone in modern medicinal chemistry and materials science.[1][3] This guide delves into the burgeoning potential of substituted 2H-indazoles, offering a comprehensive exploration of their synthesis, diverse applications, and the underlying structure-activity relationships that govern their function. We will navigate through key therapeutic areas, from oncology to infectious diseases, and touch upon their intriguing photophysical properties, providing researchers, scientists, and drug development professionals with a detailed roadmap to harness the power of this versatile molecular framework.

The Strategic Advantage of the 2H-Indazole Core

The therapeutic and technological utility of the 2H-indazole scaffold stems from its unique physicochemical properties. Unlike its 1H-isomer, the 2H-indazole presents a distinct spatial arrangement of its nitrogen atoms, influencing its hydrogen bonding capabilities and overall molecular conformation.[4] This subtle yet significant difference can lead to profound effects on biological activity and material properties.

  • Bioisosteric Replacement: The 2H-indazole moiety serves as an excellent bioisostere for other key functional groups, such as indoles and phenols.[4] This allows medicinal chemists to modulate properties like lipophilicity, metabolic stability, and target engagement by strategically replacing these groups with a 2H-indazole core.[4]

  • Privileged Fragment in Drug Discovery: The 2H-indazole is considered a "privileged fragment" in fragment-based drug discovery (FBDD).[4] Its ability to form crucial interactions with a variety of protein targets makes it a valuable starting point for the development of novel therapeutics.[4]

  • Kinase Hinge-Binding Motif: A significant number of 2H-indazole-containing compounds have been identified as potent protein kinase inhibitors.[5][6] The scaffold's geometry is particularly well-suited to interact with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent and selective inhibition.[4]

Therapeutic Frontiers of Substituted 2H-Indazoles

The versatility of the 2H-indazole scaffold is most evident in the breadth of its reported biological activities. From targeting the uncontrolled proliferation of cancer cells to combating microbial infections, these compounds have shown immense promise across a spectrum of diseases.

Oncology: A New Vanguard in Cancer Therapy

The development of targeted cancer therapies has revolutionized oncology, and 2H-indazoles have emerged as a prominent class of anti-cancer agents.[5][6] Several FDA-approved drugs, including Pazopanib and Niraparib, feature the 2H-indazole core, underscoring its clinical significance.[3][4][7]

  • Kinase Inhibition: The primary mechanism through which many 2H-indazoles exert their anti-cancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Substituted 2H-indazoles have been shown to inhibit a variety of kinases, including:

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Pazopanib is a multi-target tyrosine kinase inhibitor that potently inhibits VEGFR, playing a crucial role in angiogenesis (the formation of new blood vessels that supply tumors).[4][5][8]

    • PARP (Poly (ADP-ribose) polymerase): Niraparib is a selective PARP inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3][4][8] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms.

    • CRAF Kinase: Novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been reported as selective CRAF inhibitors, showing potent antiproliferative activity against melanoma cell lines.[3][5]

    • Cyclin-Dependent Kinases (CDKs): Substituted 2H-indazoles are being investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[9]

  • Prostanoid EP4 Receptor Antagonism: Recent research has identified 2H-indazole-3-carboxamide derivatives as potent antagonists of the prostanoid EP4 receptor.[10] This receptor is implicated in creating an immunosuppressive tumor microenvironment, and its blockade can enhance anti-tumor immunity, particularly in colorectal cancer.[10]

The following diagram illustrates the central role of 2H-indazoles in targeting key cancer-related pathways.

G cluster_oncology Oncology Applications cluster_kinases Targeted Kinases Indazole Substituted 2H-Indazoles Kinase Kinase Inhibition Indazole->Kinase e.g., Pazopanib, Niraparib EP4 EP4 Antagonism Indazole->EP4 Immunotherapy VEGFR VEGFR Kinase->VEGFR PARP PARP Kinase->PARP CRAF CRAF Kinase->CRAF CDK CDK Kinase->CDK

Caption: 2H-Indazoles in Oncology.

Anti-inflammatory and Antimicrobial Landscapes

Beyond oncology, substituted 2H-indazoles have demonstrated significant potential as both anti-inflammatory and antimicrobial agents.[11][12][13]

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of 2H-indazole derivatives.[14][15] A key mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12] The ability of some derivatives to selectively inhibit COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile.[14]

  • Antimicrobial and Antiprotozoal Efficacy: The 2H-indazole scaffold has been successfully employed in the design of dual-action agents targeting both microbial pathogens and the associated inflammatory response.[11][12][13] These compounds have shown activity against a range of pathogens, including:

    • Protozoa: Potent activity has been reported against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the efficacy of the standard drug metronidazole.[2][11][12][16]

    • Fungi: In vitro growth inhibition has been observed against Candida albicans and Candida glabrata.[11][12]

    • Bacteria: While less extensively studied for 2H-indazoles specifically, the broader indazole class has shown promise against various bacterial strains.[11][12]

The following table summarizes the anti-inflammatory and antimicrobial activities of selected 2H-indazole derivatives.

Compound ClassTargetNotable ActivityReference
2,3-diphenyl-2H-indazolesCOX-2In vitro inhibitory activity[11][12]
2-phenyl-2H-indazolesG. intestinalisMore potent than metronidazole[11][12]
2,3-diphenyl-2H-indazolesC. albicans, C. glabrataIn vitro growth inhibition[11][12]
Neurological Disorders: A Glimmer of Hope

The intricate signaling pathways of the central nervous system present a formidable challenge for drug discovery. However, the indazole scaffold, including its 2H-isomers, has shown potential in addressing various neurological disorders.[17][18]

  • Enzyme Inhibition: Indazole derivatives have been shown to inhibit enzymes implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][18] These targets include:

    • Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters in the brain.[17][18]

    • Glycogen Synthase Kinase 3 (GSK3): GSK3 is involved in a multitude of cellular processes, and its dysregulation is linked to several neurological conditions.[17][18][19]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[17][18]

Beyond the Biological: 2H-Indazoles in Materials Science

The unique electronic properties of the 2H-indazole ring system also make it an attractive candidate for applications in materials science.[20][21]

  • Photophysical Properties: Substituted 2H-indazoles can exhibit interesting photophysical behaviors, including fluorescence.[20][21] The emission spectra of these compounds can be influenced by the nature of the substituents and the polarity of the solvent.[20] This opens up possibilities for their use in:

    • Organic Light-Emitting Diodes (OLEDs): As fluorescent dyes, they could potentially be incorporated into the emissive layer of OLED devices.

    • Fluorescent Probes: Their sensitivity to the local environment could be harnessed for the development of chemical sensors.

Synthetic Strategies: Accessing the 2H-Indazole Core

The growing interest in 2H-indazoles has spurred the development of a diverse array of synthetic methodologies for their preparation.[3][22][23][24][25][26] These methods can be broadly categorized into classical and modern approaches.

Classical and Modern Synthetic Protocols
  • One-Pot, Multi-Component Reactions: These are highly efficient methods that allow for the construction of the 2H-indazole core from simple starting materials in a single synthetic operation.[1][24][25][27] A common approach involves the copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and an azide source.[1][24]

  • Reductive Cyclization Reactions: The Cadogan reaction is a classical method that involves the reductive cyclization of a nitroaromatic compound to form the 2H-indazole ring.[8] Modern variations of this reaction have been developed to proceed under milder conditions.[8] Organophosphorus-mediated reductive cyclizations of substituted benzamidines or hydrazones also provide a reliable route to 2H-indazoles.[3][7]

  • C-H Functionalization: Direct C-H functionalization of pre-formed 2H-indazole scaffolds is a powerful strategy for introducing molecular diversity at a late stage of the synthesis.[28] This allows for the rapid generation of libraries of analogues for structure-activity relationship studies.

The following diagram illustrates a general workflow for the synthesis and functionalization of 2H-indazoles.

G Start Simple Starting Materials (e.g., 2-bromobenzaldehydes, amines, azides) Synthesis One-Pot Synthesis / Reductive Cyclization Start->Synthesis Core Substituted 2H-Indazole Core Synthesis->Core Functionalization Late-Stage C-H Functionalization Core->Functionalization Library Diverse Library of 2H-Indazole Analogs Functionalization->Library

Caption: Synthetic workflow for 2H-indazoles.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from a general copper-catalyzed, three-component reaction.[1]

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 mmol)

  • Substituted primary amine (1.2 mmol)

  • Sodium azide (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.1 mmol).

  • Add DMSO (3 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-2H-indazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The field of substituted 2H-indazoles is on a steep upward trajectory. The proven success of 2H-indazole-containing drugs in the clinic has solidified its status as a valuable pharmacophore.[3][4][7] Future research will likely focus on several key areas:

  • Expansion of Therapeutic Applications: While oncology, inflammation, and infectious diseases are currently the most explored areas, the potential of 2H-indazoles in other therapeutic indications, such as cardiovascular and metabolic diseases, remains largely untapped.

  • Development of More Selective Inhibitors: A deeper understanding of the structure-activity relationships will enable the design of more potent and selective inhibitors, minimizing off-target effects and improving safety profiles.

  • Exploration of Novel Synthetic Methodologies: The development of even more efficient, sustainable, and scalable synthetic routes to access diverse 2H-indazole libraries will be crucial for accelerating drug discovery efforts.[24][26]

  • Advancements in Materials Science: Further investigation into the photophysical properties of novel 2H-indazole derivatives could lead to the development of next-generation organic electronic materials.[20][21]

References

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. [Link]

  • Chaudhari, P. B., & Sekar, N. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface, 12(1), 1-20.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. [Link]

  • Gouda, A. M., et al. (2013). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Singh, A., & Singh, A. (2022). Importance of Indazole against Neurological Disorders. PubMed. [Link]

  • Kumar, A., et al. (2022). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
  • Aman, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Anthonisamy, R., et al. (2020). Fluorescence emission spectra substituted 2H‐indazoles in different...
  • Wang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Panchangam, R. L., et al. (2022). Biologically active 2H‐indazole‐containing compounds.
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Tandon, N., et al. (2021). A) Biologically active molecules with 2H‐indazole motif.11 B) Design...
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Csfalvi, F., et al. (2009). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. PMC. [Link]

  • Kumar, A., et al. (2023). An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves. Asian Journal of Chemistry, 35(9), 2321-2325.
  • Reddy, K. R., et al. (2022). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC. [Link]

  • Wang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015).
  • Aman, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • BenchChem. (2025).
  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. J. Appl. Pharm. Sci., 12(1), 133-140.
  • 2-h-indazole derivatives as cyclin-dependent kinase (cdk) inhibitors and therapeutic uses thereof. (2020).
  • Singh, A., & Singh, A. (2022). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (2022). Frontiers in Chemistry. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. (2024). PMC. [Link]

  • Benzo[ f ]indazoles. (2022). ADDI.
  • One‐pot syntheses of 2H‐indazoles. (2016).
  • Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. (2024). Organic Letters. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). MDPI. [Link]

  • Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. (2023). Organic Chemistry Portal. [Link]

Sources

Foundational

Technical Guide: 3-(chloromethyl)-2-methyl-2H-indazole Structural Analogs

Role: Versatile Electrophilic Intermediate for Indazole-Based Ligand Discovery Executive Summary This technical guide analyzes 3-(chloromethyl)-2-methyl-2H-indazole , a critical alkylating intermediate used to generate l...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Versatile Electrophilic Intermediate for Indazole-Based Ligand Discovery

Executive Summary

This technical guide analyzes 3-(chloromethyl)-2-methyl-2H-indazole , a critical alkylating intermediate used to generate libraries of 2H-indazole derivatives. While 1H-indazoles are thermodynamically dominant, the 2H-indazole tautomer offers a distinct vector orientation for substituent presentation, making it a privileged scaffold in the development of kinase inhibitors (e.g., Pazopanib analogs), anti-inflammatory agents (COX-2 inhibitors), and anti-protozoals.

This document details the synthesis of this electrophilic "warhead," its reactivity profile for generating structural analogs, and the Structure-Activity Relationship (SAR) implications of the 2H-indazole core.

Part 1: Structural Significance & Chemical Space

The 2H-Indazole Advantage

The indazole ring system exists in two tautomeric forms: 1H and 2H.[1]

  • 1H-Indazole: Thermodynamically stable ($ \Delta G \approx 3-5 $ kcal/mol lower).

  • 2H-Indazole: Less stable but locks the fusion vector in a "quinoid-like" electronic distribution when substituted at N2.

Why 3-(chloromethyl)-2-methyl-2H-indazole? This specific molecule serves as a divergent node . The N-methyl group at position 2 locks the tautomer, preventing interconversion to the 1H form. The C3-chloromethyl group acts as a reactive electrophile (


 active), allowing the rapid attachment of nucleophilic pharmacophores (amines, thiols, phenols) to the indazole core.
Chemical Data Table
PropertyValue / Description
IUPAC Name 3-(chloromethyl)-2-methyl-2H-indazole
Molecular Formula

Molecular Weight 180.63 g/mol
Core Geometry Planar Bicyclic Heterocycle
Reactivity High electrophilicity at C3-methylene; Nucleophilic N1
Key Application Intermediate for kinase inhibitors, COX-2 inhibitors, and anti-spermatogenic agents

Part 2: Synthetic Protocols & Methodology

Synthesis of the Core Intermediate

Objective: Synthesize 3-(chloromethyl)-2-methyl-2H-indazole from commercially available precursors. Causality: Direct chloromethylation of 2-methylindazole is difficult due to regioselectivity issues. The preferred route involves the reduction of an ester/aldehyde followed by chlorination.

Step-by-Step Protocol

Stage A: Formation of 2-methyl-2H-indazole-3-carboxylate (The Scaffold)

  • Reagents: Methyl 1H-indazole-3-carboxylate, Trimethyloxonium tetrafluoroborate (Meerwein's salt), DCM.

  • Procedure:

    • Dissolve methyl 1H-indazole-3-carboxylate in anhydrous DCM under Argon.

    • Add

      
       (1.2 equiv) at 0°C. Stir for 12h at RT.
      
    • Purification (Critical): The reaction yields a mixture of N1-methyl and N2-methyl isomers. Separate via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The N2-isomer is typically less polar.

    • Validation: 1H NMR will show a distinct shift for N-Me. N2-Me protons typically appear downfield (~4.2 ppm) compared to N1-Me (~4.0 ppm).

Stage B: Reduction to Alcohol

  • Reagents:

    
     (Lithium Aluminum Hydride), THF (anhydrous).
    
  • Procedure:

    • Cool a solution of the N2-methyl ester in THF to 0°C.

    • Add

      
       (2.0 equiv) dropwise.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.[2]
    • Product: (2-methyl-2H-indazol-3-yl)methanol.

Stage C: Chlorination (The Warhead)

  • Reagents: Thionyl Chloride (

    
    ), DCM, catalytic DMF.
    
  • Procedure:

    • Dissolve the alcohol from Stage B in DCM at 0°C.

    • Add

      
       (1.5 equiv) dropwise.
      
    • Stir for 2h. Evaporate solvent and excess

      
      in vacuo.
      
    • Stability Note: The product is an alkylating agent. Use immediately or store under inert gas at -20°C.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl 1H-indazole- 3-carboxylate Alkylation Methylation (Me3OBF4) Start->Alkylation IsomerSep Isomer Separation (N1 vs N2) Alkylation->IsomerSep Mixture Reduction Reduction (LiAlH4) IsomerSep->Reduction N2-Isomer Selected Alcohol (2-methyl-2H-indazol- 3-yl)methanol Reduction->Alcohol Chlorination Chlorination (SOCl2) Alcohol->Chlorination Final 3-(chloromethyl)-2-methyl- 2H-indazole Chlorination->Final

Figure 1: Synthetic route for generating the electrophilic chloromethyl intermediate from ester precursors.

Part 3: Reactivity & Structural Analogs

Once isolated, the 3-(chloromethyl) group allows for the rapid generation of structural analogs via Nucleophilic Substitution (


).
Analog Classes by Nucleophile

The following table summarizes how to diversify the scaffold to target specific biological profiles.

Analog ClassReagent (Nucleophile)Resulting LinkageBiological Application
Amines Primary/Secondary Amines (

)

(Aminomethyl)
Increases solubility; kinase hinge binders.
Thiols Aryl/Alkyl Thiols (

)

(Thiomethyl)
Metabolic stability; PPAR agonists.
Phenols Phenols (

) +


(Ether)
Rigid spacers; Anti-inflammatory agents.
Carbon Malonates / Cyanide

(Homologation)
Chain extension for peptidomimetics.
Protocol: General Derivatization (Library Generation)

To generate a library of analogs:

  • Dissolve 3-(chloromethyl)-2-methyl-2H-indazole (1 equiv) in Acetonitrile.

  • Add

    
     (3 equiv) and the desired Nucleophile (1.1 equiv).
    
  • Heat to 60°C for 4–12 hours.

  • Monitor by LCMS for disappearance of the chloro-intermediate (

    
    ).
    

Part 4: Medicinal Chemistry (SAR) & Logic

The biological activity of these analogs relies on the unique geometry of the 2H-indazole.

Structure-Activity Relationship (SAR) Logic
  • Position 2 (The Vector): The methyl group at N2 is critical. It forces the lone pair on N1 to be available as a hydrogen bond acceptor (HBA). If N2 is unsubstituted (H), the molecule tautomerizes to 1H, changing the vector of the HBA.

  • Position 3 (The Linker): The methylene bridge (

    
    ) provides rotational freedom but keeps the pharmacophore close to the core.
    
  • Position 5/6 (Electronic Tuning): Substituents here (F, Cl, OMe) modulate the pKa of the N1 nitrogen and lipophilicity.

Visualization: SAR & Signaling Pathway

This diagram illustrates the role of 2H-indazole analogs in blocking COX-2 inflammatory pathways, a common application of this scaffold.

SAR_Pathway Core 2H-Indazole Core N2_Sub N2-Methyl Group (Locks Tautomer) Core->N2_Sub Stabilization C3_Sub C3-Linker (Analogs) (Target Binding) Core->C3_Sub Functionalization Enzyme COX-2 Enzyme (Active Site) N2_Sub->Enzyme Hydrophobic Pocket Fit C3_Sub->Enzyme H-Bond / Pi-Stacking Inhibition Inhibition of Prostaglandin Synthesis Enzyme->Inhibition Effect Reduced Inflammation Inhibition->Effect

Figure 2: SAR Logic demonstrating how the N2-lock and C3-analogs interact with target enzymes like COX-2.

Part 5: Safety & Handling

Warning: 3-(chloromethyl)-2-methyl-2H-indazole is a potent alkylating agent.

  • Genotoxicity: Like many benzylic chlorides, it is potentially mutagenic (Ames positive).

  • Handling: All weighing and reactions must be performed in a fume hood. Double-gloving (Nitrile) is recommended.

  • Quenching: Excess reagent should be quenched with an amine solution (e.g., ammonia in methanol) before disposal to neutralize the electrophilic warhead.

References

  • Review of Indazole Synthesis: Gaikwad, D. D., et al.[1][3][4] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, 2015.

  • 2H-Indazole Bioactivity (Anti-protozoal/COX-2): Pérez-Villanueva, J., et al.[5] "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents."[5][6] Molecules, 2017.[7]

  • Regioselective Alkylation of Indazoles: Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024.

  • Crystal Structure Data (1-Methyl Isomer Comparison): Huth, S. L., et al.[8] "3-(Chloromethyl)-1-methyl-1H-indazole."[9] University of Southampton eCrystals Repository, 2007.

Sources

Exploratory

solubility of 3-(chloromethyl)-2-methyl-2H-indazole in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 3-(chloromethyl)-2-methyl-2H-indazole Executive Summary 3-(chloromethyl)-2-methyl-2H-indazole (CAS: 13523-93-8) is a specialized heterocyclic building block u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 3-(chloromethyl)-2-methyl-2H-indazole

Executive Summary

3-(chloromethyl)-2-methyl-2H-indazole (CAS: 13523-93-8) is a specialized heterocyclic building block utilized primarily in the synthesis of indazole-based pharmaceuticals, including analogs of tyrosine kinase inhibitors like Pazopanib. As an alkylating agent featuring a reactive chloromethyl group on a 2H-indazole core, its solubility behavior is governed by the interplay between its lipophilic aromatic scaffold and its polar, electrophilic side chain.

This guide provides a technical analysis of its solubility profile, thermodynamic considerations for process chemistry, and validated protocols for solvent selection. Due to the scarcity of specific physicochemical data in public literature, this guide synthesizes data from structural analogs (e.g., 3-(chloromethyl)-1-methyl-1H-indazole) and standard process chemistry principles to deliver actionable insights.

Physicochemical Characterization

Before selecting solvents, the fundamental properties of the solute must be understood to predict interactions.

PropertyData / EstimateRelevance to Solubility
Molecular Formula C₉H₉ClN₂Moderate molecular weight (180.63 g/mol ).
Structure Bicyclic aromatic (Indazole)Planar, stacking interactions possible; lipophilic core.
Functional Groups 2-Methyl (N-Me), 3-ChloromethylN-Me: Fixed tautomer, increases lipophilicity.Cl-Me: Reactive electrophile; prone to solvolysis in protic solvents.
LogP (Predicted) ~2.0 - 2.5Lipophilic; prefers organic solvents over aqueous media.
Melting Point Est. 80–130 °C (Based on analogs)Solid at room temperature; likely crystallizable.
Reactivity High (Alkyl Halide)CRITICAL: Avoid prolonged heating in nucleophilic solvents (H₂O, MeOH) to prevent hydrolysis/etherification.

Solubility Profile & Solvent Compatibility

The following solubility classifications are derived from the compound's structural similarity to other benzyl-chloride-type heterocycles and standard process chemistry observations.

Table 1: Solubility in Common Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess ApplicationStability Risk
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction, TransportLow
ChloroformHigh Analysis (NMR)Low
Polar Aprotic DMF, DMSO, NMPVery High Reaction Medium (S_N2)Low (at RT)
THF, 2-MeTHFHigh Reaction, CrystallizationLow
Ethyl AcetateModerate/High Extraction, RecrystallizationLow
Acetonitrile (MeCN)Moderate Reaction, HPLCLow
Polar Protic Methanol, EthanolModerate Not RecommendedHigh (Solvolysis)
Isopropanol (IPA)Low/Moderate Anti-solventModerate
Non-Polar Hexane, HeptaneInsoluble/Low Anti-solvent Low
TolueneModerate Reaction (Reflux)Low
Aqueous WaterInsoluble Washing (Work-up)High (Hydrolysis)
Thermodynamic Analysis

The solubility of 3-(chloromethyl)-2-methyl-2H-indazole generally follows the Van't Hoff equation , where solubility increases exponentially with temperature. However, due to the thermal instability of the chloromethyl group (potential for dimerization or elimination), dissolution temperatures should generally be kept below 60°C unless in inert, high-boiling solvents like Toluene or Chlorobenzene.

Technical Workflow: Solubility Determination

Since specific literature values are rare, researchers must validate solubility experimentally. Use the following Gravimetric Equilibrium Protocol to determine precise saturation points.

SolubilityProtocol Start Start: Weigh 100 mg Compound AddSolvent Add 0.5 mL Solvent (Vortex 5 min @ 25°C) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved CalcHigh Solubility > 200 mg/mL (High Solubility) CheckDissolved->CalcHigh Yes Heat Heat to 40°C (Briefly) CheckDissolved->Heat No AddMore Add 0.5 mL Solvent AddMore->Heat CheckHot Dissolved at 40°C? Heat->CheckHot CheckHot->AddMore No Cool Cool to 25°C Observe Precipitation CheckHot->Cool Yes Insoluble Solubility < 20 mg/mL (Anti-Solvent) CheckHot->Insoluble Still Solid after 5 mL Recryst Candidate for Recrystallization Cool->Recryst

Figure 1: Decision tree for qualitative solubility assessment and solvent classification.

Critical Application: Solvent Selection for Synthesis

The primary utility of 3-(chloromethyl)-2-methyl-2H-indazole is as an electrophile in nucleophilic substitution reactions (e.g., attaching the indazole headgroup to a pharmacophore).

Reaction Solvent Selection

For S_N2 reactions (e.g., with amines, thiols, or phenols):

  • Preferred: DMF or Acetonitrile .

    • Reasoning: These polar aprotic solvents solvate the nucleophile (increasing its energy) while stabilizing the transition state. They dissolve the indazole starting material completely.

  • Alternative: THF or 2-MeTHF .

    • Reasoning: Good for lower temperature reactions or when ease of work-up (evaporation) is required.

Recrystallization Strategy

To purify the compound from crude reaction mixtures:

  • Solvent System: Ethyl Acetate / Heptane or DCM / Hexane .

  • Protocol: Dissolve the crude solid in minimal warm Ethyl Acetate (40°C). Slowly add Heptane until turbidity persists. Cool gradually to 4°C.

  • Note: Avoid alcohols (MeOH/EtOH) for recrystallization unless the heating time is very short, as the chloromethyl group can slowly convert to the alkoxymethyl ether (e.g., 3-(methoxymethyl)-2-methyl-2H-indazole).

Stability & Safety Considerations

Reactivity Warning: The chloromethyl moiety is a "pseudo-benzylic" halide. It is susceptible to hydrolysis.

  • In Water: Slowly hydrolyzes to 3-(hydroxymethyl)-2-methyl-2H-indazole and HCl.

  • In Alcohols: Slowly forms ethers.

  • Storage: Store in solid form at -20°C , under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

Safety (EHS):

  • Alkylating Agent: Treat as a potential mutagen/carcinogen.

  • Handling: Use double gloves (Nitrile), fume hood, and eye protection.

  • Spill Cleanup: Quench with dilute ammonia or nucleophilic scavenger (e.g., thiosulfate) before disposal.

References

  • Huth, S. L., & Hursthouse, M. B. (2007).[1] Crystal Structure of 3-(Chloromethyl)-1-methyl-1H-indazole. University of Southampton, eCrystals.[1] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2-Methyl-2H-indazole.[2] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation Reactions with 3-(chloromethyl)-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of the 2-Methyl-2H-Indazol-3-ylmethyl Moiety The indazole nucleus is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the 2-Methyl-2H-Indazol-3-ylmethyl Moiety

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the indole structure and engage in a variety of biological interactions.[1][2][3][4] The N-alkylation of heterocyclic compounds is a fundamental strategy in drug discovery for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for fine-tuning the pharmacological activity of a molecule.[5] 3-(Chloromethyl)-2-methyl-2H-indazole is a key reagent that enables the introduction of the 2-methyl-2H-indazol-3-ylmethyl group onto a wide range of nitrogen-containing nucleophiles. This application note provides a comprehensive guide to the principles, protocols, and troubleshooting of N-alkylation reactions utilizing this versatile building block.

The reactivity of 3-(chloromethyl)-2-methyl-2H-indazole is centered on the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution. This allows for the covalent attachment of the indazole moiety to various scaffolds, including amines, amides, and other nitrogen-containing heterocycles, providing a straightforward route to novel compounds with potential therapeutic applications.

Mechanistic Overview: A Classic SN2 Pathway

The N-alkylation reaction with 3-(chloromethyl)-2-methyl-2H-indazole typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the nitrogen nucleophile (Nu-H) by a suitable base, generating a more potent nucleophile (Nu-). This anionic species then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

The choice of base and solvent is critical in facilitating this transformation. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity.

General Experimental Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of a nitrogen-containing nucleophile with 3-(chloromethyl)-2-methyl-2H-indazole. The specific conditions may require optimization depending on the substrate.

Materials:

  • 3-(chloromethyl)-2-methyl-2H-indazole

  • Nitrogen-containing nucleophile (e.g., secondary amine, imidazole, pyrazole)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH, 60% dispersion in mineral oil))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nitrogen-containing nucleophile (1.0 equiv) and the chosen anhydrous solvent.

  • Add the base (1.2-2.0 equiv). If using NaH, exercise caution as it is highly reactive and flammable.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the nucleophile.

  • Dissolve 3-(chloromethyl)-2-methyl-2H-indazole (1.1 equiv) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench any excess base (e.g., by the slow addition of water or a saturated aqueous solution of ammonium chloride if NaH was used).[6]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6]

Factors Influencing the N-Alkylation Reaction

The success and efficiency of the N-alkylation reaction are governed by several key parameters:

  • Choice of Base: The selection of the base is crucial and depends on the pKa of the N-H bond of the nucleophile. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) is often necessary to achieve complete deprotonation.[1][6] For more acidic heterocycles, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient.[1] The use of Cs₂CO₃ has been shown to be highly effective in some N-alkylation reactions.[6]

  • Solvent System: The solvent plays a critical role in the reaction rate and outcome. Polar aprotic solvents like DMF and acetonitrile are excellent choices as they can dissolve the reactants and stabilize the transition state of the SN2 reaction.[1][6] THF is another suitable option, particularly when strong bases like NaH are employed.[1][6]

  • Reaction Temperature: The reaction temperature influences the rate of the reaction. While many N-alkylation reactions proceed efficiently at room temperature, heating may be necessary for less reactive nucleophiles or to drive the reaction to completion. Monitoring the reaction progress is essential to avoid potential side reactions at elevated temperatures.

  • Nature of the Nucleophile: The steric and electronic properties of the nitrogen nucleophile will impact its reactivity. Sterically hindered nucleophiles may require more forcing conditions (e.g., higher temperatures, stronger base) to react effectively.

Data Presentation: Summary of Reaction Conditions

ParameterRecommended ConditionsRationale
Base NaH, K₂CO₃, Cs₂CO₃Choice depends on the acidity of the nucleophile.[1][6]
Solvent DMF, MeCN, THFPolar aprotic solvents favor SN2 reactions.[1][6]
Temperature Room Temperature to 80 °COptimization is necessary based on substrate reactivity.
Equivalents of Alkylating Agent 1.1 - 1.2 equivA slight excess ensures complete consumption of the nucleophile.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.

Experimental Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - 3-(chloromethyl)-2-methyl-2H-indazole - Nitrogen Nucleophile - Base - Anhydrous Solvent setup Reaction Setup: - Dry Glassware - Inert Atmosphere reagents->setup deprotonation Deprotonation of Nucleophile setup->deprotonation alkylation Addition of Alkylating Agent deprotonation->alkylation monitoring Reaction Monitoring (TLC/LC-MS) alkylation->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - HMBC/NOESY purification->characterization

Sources

Application

mass spectrometry analysis of 3-(chloromethyl)-2-methyl-2H-indazole

Application Note: Trace Analysis & Characterization of 3-(chloromethyl)-2-methyl-2H-indazole Abstract This guide details the mass spectrometric analysis of 3-(chloromethyl)-2-methyl-2H-indazole (CMI), a reactive alkylati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Analysis & Characterization of 3-(chloromethyl)-2-methyl-2H-indazole

Abstract

This guide details the mass spectrometric analysis of 3-(chloromethyl)-2-methyl-2H-indazole (CMI), a reactive alkylating intermediate often utilized in the synthesis of indazole-based kinase inhibitors. Due to the presence of the reactive chloromethyl motif, CMI is classified as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. This note provides two distinct workflows: a Direct LC-MS/MS method for process monitoring and a Derivatization-Enhanced method for trace-level quantitation (<1 ppm) in Drug Substances (DS).

Physicochemical Context & Safety Profile

The analysis of CMI presents a dual challenge: reactivity and ionization efficiency .

  • Reactivity: The chloromethyl group is a "soft" electrophile, susceptible to hydrolysis (forming the alcohol) or polymerization during analysis.

  • Ionization: While the indazole core is basic, the electron-withdrawing chlorine can suppress ionization in standard ESI+ modes compared to its non-halogenated analogs.

Key Molecule Parameters:

Parameter Value Notes

| Formula |


 | |
| Monoisotopic Mass  | 180.0454 Da | Based on 

| |

(m/z)
| 181.0527 | Primary target ion | | Isotope Pattern | M (100%) : M+2 (32%) | Distinctive Chlorine signature | | LogP (Predicted) | ~2.1 | Moderately lipophilic | | pKa (Indazole N) | ~2.0 - 3.0 | Protonates in acidic mobile phases |

Analytical Strategy: Two-Tiered Approach

We employ a "Fit-for-Purpose" strategy. Method A is for high-concentration samples (synthesis monitoring). Method B is for trace impurities where sensitivity is paramount.

Method A: Direct LC-MS/MS (Process Control)

Best for: Reaction monitoring, purity checks (>0.1%).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Why? The Phenyl-Hexyl phase offers unique

    
     selectivity for the indazole ring, separating it from des-chloro analogs better than C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

MS Parameters (ESI+):

  • Source Temp: 350°C (Keep moderate to prevent thermal degradation of the chloromethyl group).

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • 181.0

      
       145.1  (Quantifier): Loss of HCl (
      
      
      
      ). This forms a highly stable resonant cation.
    • 181.0

      
       118.1  (Qualifier): Ring cleavage/Loss of 
      
      
      
      fragment.
Method B: Derivatization-Enhanced Analysis (Trace Impurity)

Best for: Final API release testing, LOD < 10 ppb.

The "Trojan Horse" Strategy: Direct analysis of alkyl halides at ppb levels is difficult due to poor ionization and matrix suppression. We react CMI with Pyridine or Dimethylamine to form a permanently charged Quaternary Ammonium salt. This increases sensitivity by 100-1000x.

  • Reagent: Pyridine (excess).[1]

  • Reaction:

    
    
    
  • Target Ion: The intact cation

    
    .
    

Detailed Protocols

Protocol: Derivatization for Trace Analysis
  • Stock Prep: Dissolve 10 mg of API (Drug Substance) in 1 mL Acetonitrile.

  • Derivatization: Add 50 µL of Pyridine.

  • Incubation: Heat at 60°C for 30 minutes. Note: CMI is highly reactive; mild heat ensures quantitative conversion.

  • Quench: Dilute 1:10 with Mobile Phase A (Water/Formmonium Acetate).

  • Analysis: Inject 5 µL into LC-MS/MS.

  • Target Mass: The derivative mass is

    
    .
    
    • Monitor m/z 224.1

      
       79.0  (Pyridine fragment) and 224.1 
      
      
      
      145.1
      (Indazole core).

Fragmentation Mechanics (Mechanistic Insight)

Understanding the fragmentation is crucial for confirming identity against interferences.

Primary Pathway (Loss of HCl): The protonated molecular ion (


 181) undergoes a heterolytic cleavage of the C-Cl bond assisted by the neighboring indazole 

-system or the N2-methyl group. This expels neutral HCl (36 Da), resulting in a resonant cation at

145.

Secondary Pathway (Ring Degradation): High collision energy (CE > 35 eV) forces the rupture of the pyrazole ring, typically ejecting


 or HCN fragments, leading to the characteristic 

118 ion.

Visualizing the Fragmentation Logic:

FragmentationPathway Parent Parent Ion [M+H]+ m/z 181.05 (Chloromethyl-indazole) Transition1 Transition State (Cl leaving) Parent->Transition1 CID Energy (15 eV) Fragment1 Base Peak [M-HCl]+ m/z 145.1 (Stabilized Cation) Transition1->Fragment1 - HCl (36 Da) Fragment2 Secondary Frag m/z 118.1 (Ring Cleavage) Fragment1->Fragment2 High CE (>35 eV) - HCN / N2

Caption: Proposed collision-induced dissociation (CID) pathway for 3-(chloromethyl)-2-methyl-2H-indazole.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct method based on the stage of drug development.

Workflow Sample Sample: Indazole Intermediate Decision Concentration Level? Sample->Decision HighConc High (>0.1%) Process Monitoring Decision->HighConc Synthesis Trace Trace (<10 ppm) GTI Screening Decision->Trace Final API DirectInj Method A: Direct LC-MS (Phenyl-Hexyl Column) HighConc->DirectInj UV_MS UV (254nm) + MS (TIC) DirectInj->UV_MS Deriv Method B: Derivatization (+ Pyridine/Amine) Trace->Deriv MRM Targeted MRM (Cation Detection) Deriv->MRM

Caption: Decision tree for selecting Direct Analysis vs. Derivatization based on sensitivity requirements.

Validation Criteria (ICH M7/Q2)

To ensure the method is "Trustworthy" for regulatory submission, the following parameters must be met:

Validation ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT

0.1 min
Critical: Check for "des-chloro" analog (Hydrolysis product).
LOD (Limit of Detection) S/N > 3:1Target < 0.5 ppm relative to API.
Linearity

Range: 1 ppm to 100 ppm.
Recovery (Accuracy) 80% - 120%Spike API with CMI; assess matrix suppression.
Solution Stability < 5% degradation over 24hCRITICAL: CMI is unstable. Keep autosampler at 4°C.

Troubleshooting & "Pro-Tips"

  • The "Ghost" Peak: If you see a peak at

    
     163 (
    
    
    
    ), your sample has hydrolyzed. The chloromethyl group reacted with water in your mobile phase or diluent.
    • Fix: Use anhydrous acetonitrile for sample prep and analyze immediately.

  • Memory Effects: Alkyl halides can stick to PEEK tubing.

    • Fix: Use a needle wash of 50:50 MeOH:IPA with 0.1% Formic Acid.

  • Isotope Confirmation: Always enable a secondary scan for the

    
     isotope (
    
    
    
    183). If the 181:183 ratio is not ~3:1, it is not your target compound.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Elder, D. P., et al. "The utility of mass spectrometry for the assessment of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2012. Link

  • Kuklenyik, Z., et al. "Fragmentation of alkyl halides in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 2003.
  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Applied context for trace impurity analysis). Link

Sources

Method

Application Note: 3-(chloromethyl)-2-methyl-2H-indazole in Covalent Fragment Discovery

This Application Note serves as a definitive technical guide for the utilization of 3-(chloromethyl)-2-methyl-2H-indazole (Referred to herein as Frag-Indz-Cl ) in Fragment-Based Drug Design (FBDD). Executive Summary 3-(c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the utilization of 3-(chloromethyl)-2-methyl-2H-indazole (Referred to herein as Frag-Indz-Cl ) in Fragment-Based Drug Design (FBDD).

Executive Summary

3-(chloromethyl)-2-methyl-2H-indazole represents a dual-utility scaffold in modern drug discovery. Structurally, it features a 2H-indazole core , a privileged pharmacophore for kinase and GPCR modulation, fixed in its bio-active tautomer by the N-methyl group. Functionally, the C3-chloromethyl moiety acts as a "latent electrophile," enabling two distinct FBDD workflows:

  • Covalent Fragment Screening: Direct interrogation of nucleophilic residues (Cysteine/Lysine) on target proteins via alkylation.

  • Fragment Growing (Rapid Derivatization): Use as a synthetic linchpin to rapidly generate 2-methyl-indazole libraries via nucleophilic substitution (

    
    ).
    

Chemical Properties & Handling

  • IUPAC Name: 3-(chloromethyl)-2-methyl-2H-indazole

  • Molecular Weight: 180.63 g/mol

  • Reactivity Profile: The C3-chloromethyl group is a benzylic-like halide. It is moderately electrophilic—stable enough for storage but reactive toward thiols and amines under physiological or basic conditions.

  • Storage Protocol: Store at -20°C under inert atmosphere (

    
     or Ar). Avoid moisture; hydrolysis yields the inactive 3-hydroxymethyl derivative.
    

Application I: Covalent Fragment Screening (Chemiluminescent/MS-Based)

Principle

In this workflow, Frag-Indz-Cl is screened against a protein target to identify accessible cysteine residues near the binding pocket. The 2-methyl-indazole core provides non-covalent affinity (H-bonds,


-stacking), positioning the chloromethyl "warhead" for a proximity-induced covalent reaction.
Workflow Diagram (Graphviz)

G Start Target Protein (Cys-containing) Incubate Incubation (1-24h, pH 7.4) Start->Incubate Frag Frag-Indz-Cl (Electrophile) Frag->Incubate MS Intact Protein LC-MS Incubate->MS Quench Hit Hit Validation (Mass Shift +144 Da) MS->Hit Deconvolution Map Peptide Mapping (Identify Residue) Hit->Map Trypsin Digest

Caption: Workflow for covalent fragment screening. The mass shift of +144.02 Da (Indazole-CH2 group) confirms specific alkylation.

Protocol A: Intact Protein Mass Spectrometry Screening

Objective: Detect covalent labeling of the target protein by Frag-Indz-Cl.

Reagents:

  • Target Protein (5 µM in PBS, pH 7.4). Note: Avoid buffers with DTT or mercaptoethanol.

  • Frag-Indz-Cl (100 mM stock in DMSO).

  • Control Compound (Non-reactive analog, e.g., 2,3-dimethyl-2H-indazole).

Step-by-Step Procedure:

  • Preparation: Dilute protein to 5 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Incubation: Add Frag-Indz-Cl to a final concentration of 50–200 µM (10x–40x excess). Maintain DMSO < 2%.

  • Time-Course: Incubate at 25°C. Aliquot samples at T=1h, 4h, and 24h.

  • Quenching: Stop reaction by adding 1% Formic Acid or passing through a Zeba™ Spin Desalting Column to remove excess fragment.

  • Analysis: Inject onto a C4 Reverse-Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Data Interpretation:

    • Look for a mass shift of +144.02 Da (Molecular weight of fragment minus HCl).

    • Calculation:

      
      .
      

Application II: Fragment Growing (Lead Optimization)

Principle

Once the 2-methyl-indazole scaffold is validated as a binder (or if using the molecule purely as a building block), the chloromethyl group serves as a versatile handle for Fragment Growing . The chloride is displaced by a library of amines or thiols to rapidly explore Structure-Activity Relationships (SAR) in the "solvent-exposed" vector.

Workflow Diagram (Graphviz)

H Core Frag-Indz-Cl (Scaffold) Reaction Parallel Synthesis (SN2 Displacement) Core->Reaction Library Amine Library (R-NH2) Library->Reaction Purify Purification (SCX Cartridge) Reaction->Purify K2CO3, DMF, 60°C Screen Biochemical Assay (IC50 / Kd) Purify->Screen

Caption: Parallel synthesis scheme for generating 3-aminomethyl-2-methyl-indazole libraries.

Protocol B: High-Throughput Library Synthesis

Objective: Generate a library of 50–100 analogs by displacing the chloride with diverse amines.

Reagents:

  • Frag-Indz-Cl.[1]

  • Diverse Amine Library (Primary/Secondary amines).

  • Base:

    
     or DIPEA.
    
  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well deep-well plate, dispense 10 µmol of Frag-Indz-Cl (dissolved in 100 µL DMF) per well.

  • Amine Addition: Add 1.2 equivalents (12 µmol) of a unique amine to each well.

  • Base Addition: Add 2 equivalents of DIPEA or suspended

    
    .
    
  • Reaction: Seal plate and shake at 60°C for 4–12 hours.

    • Note: The benzylic chloride is highly reactive; monitor by LCMS.

  • Work-up (SCX Solid Phase Extraction):

    • Load reaction mixture onto pre-conditioned SCX (Strong Cation Exchange) cartridges.

    • Wash with MeOH (removes unreacted Frag-Indz-Cl and non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
  • Evaporation: Dry down eluates to obtain purified 3-(aminomethyl)-2-methyl-2H-indazole derivatives.

  • Screening: Re-suspend in DMSO for biochemical screening (e.g., Kinase Glo, FRET).

Scientific Rationale & Troubleshooting

Why 2-Methyl-2H-Indazole?

The indazole ring exists in two tautomeric forms: 1H and 2H.[2][3][4]

  • 1H-Indazole: Thermodynamically favored but often less potent for kinase hinge binding.

  • 2H-Indazole: The "fixed" 2-methyl form mimics the bioactive conformation found in drugs like Pazopanib and Axinitib .

  • Significance: Using 3-(chloromethyl)-2-methyl-2H-indazole ensures you are probing the target with the biologically relevant tautomer geometry [1, 2].

Troubleshooting Table
IssueProbable CauseSolution
Hydrolysis Product (+17 Da) Moisture in DMSO or bufferUse anhydrous DMSO; store fragments with desiccant.
Non-Specific Labeling Fragment concentration too highTitrate down to 50 µM; include a competitor (e.g., iodoacetamide) to verify Cys specificity.
Low Yield in Library Prep Steric hindrance of amineIncrease temperature to 80°C; switch to NaI catalyst (Finkelstein condition).

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole derivatives: A p
    • Source: Expert Opinion on Therapeutic P
    • Context: Validates 2H-indazole as a privileged structure in kinase inhibitors.
    • Link:[Link]

  • Covalent Fragment Screening

    • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1][5]

    • Source: Journal of the American Chemical Society (2019).
    • Context: Describes the methodology for screening electrophilic fragment libraries (including benzyl chlorides) against cysteine targets.
    • Link:[Link]

  • Fragment Growing Methodologies

    • Title: Fragment-Based Drug Discovery: A Practical Approach.[5][6]

    • Source: Cambridge University Press.
    • Context: General protocols for evolving fragments using synthetic handles like chloromethyl groups.
    • Link:[Link]

Sources

Application

protocols for assessing the anti-proliferative activity of indazole compounds

Application Note: Strategic Evaluation of Indazole-Based Anti-Proliferatives Executive Summary & Scientific Rationale The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of Indazole-Based Anti-Proliferatives

Executive Summary & Scientific Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine rings. This structural feature allows indazole derivatives to act as potent ATP-competitive inhibitors of kinases (e.g., VEGFR, Aurora kinases, CDKs) and tubulin polymerization agents. Prominent examples include Axitinib (VEGFR inhibitor) and Pazopanib .

However, the evaluation of indazole compounds presents specific challenges:

  • Aqueous Solubility: The lipophilic nature of the indazole core often leads to micro-precipitation in cell culture media, causing "false resistance" in IC50 data.

  • Metabolic Interference: As kinase inhibitors, indazoles can alter mitochondrial respiration rates independent of cell death, rendering metabolic assays (like MTT) prone to artifacts.

This guide provides a validated workflow specifically designed to overcome these hurdles, utilizing Sulforhodamine B (SRB) for phenotypic screening and Flow Cytometry for mechanistic validation.

Pre-Analytical Phase: Compound Management

The Challenge: Indazoles often possess high LogP values (>3.5). Direct dilution from 100% DMSO stock to aqueous media often shocks the compound out of solution.

Protocol: The "Intermediate Step" Dilution Method To prevent precipitation, use an intermediate dilution step to step-down the solvent concentration gradually.

  • Stock Preparation: Dissolve indazole solid in 100% anhydrous DMSO to reach 10 mM or 20 mM. Vortex for 1 min.

  • Intermediate Plate (100x): Prepare serial dilutions in 100% DMSO (not media).

    • Why? This keeps the compound soluble during the dilution series.

  • Final Dosing: Transfer 1 µL of the Intermediate (100% DMSO) solution into 199 µL of culture media in the assay plate.

    • Result: Final DMSO concentration is exactly 0.5%, and the compound is rapidly dispersed before it can aggregate.

Visualization: Solubility Workflow

SolubilityWorkflow Stock Solid Indazole (Powder) DMSO_Stock Primary Stock (20 mM in 100% DMSO) Stock->DMSO_Stock Dissolve & Vortex Inter_Plate Intermediate Plate (Serial Dilution in 100% DMSO) DMSO_Stock->Inter_Plate Serial Dilution Assay_Plate Assay Plate (Cells + Media) Inter_Plate->Assay_Plate 1:200 Dilution (Final DMSO 0.5%)

Figure 1: Step-down dilution strategy to maintain indazole solubility in aqueous media.

Primary Screening: Cytotoxicity Assessment

Critical Decision: SRB vs. MTT While MTT is popular, it relies on mitochondrial dehydrogenase activity.[1] Kinase inhibitors (common indazole targets) often suppress metabolic activity before cell death, leading to overestimation of potency in MTT assays.

  • Recommendation: Use the Sulforhodamine B (SRB) assay.[1][2][3] It measures total cellular protein, which is a more stable proxy for cell mass and is unaffected by metabolic fluctuations.

Protocol: SRB Assay for Indazoles

Materials:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step:

  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add compounds using the "Intermediate Step" method (Section 2). Incubate for 48h or 72h.

  • Fixation (Critical):

    • Gently layer 50 µL of cold 10% TCA on top of the growth media (do not aspirate media first to avoid losing loose, apoptotic cells).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash 4x with tap water. Air dry until no moisture remains (crucial for dye uptake).

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 15 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base . Shake for 5 min.

  • Read: Measure Absorbance at 510 nm .

Data Analysis: Calculate % Growth Inhibition using the formula:



(Where 

is the absorbance at the time of drug addition).[4]

Secondary Profiling: Mechanism of Action (Flow Cytometry)

Indazoles frequently induce cell cycle arrest at G2/M (if targeting tubulin) or G1/S (if targeting CDKs).

Protocol: Cell Cycle Analysis (Propidium Iodide)

Rationale: Propidium Iodide (PI) intercalates into DNA stoichiometrically.[5] Fluorescence intensity correlates directly with DNA content (2N vs 4N).

  • Harvest: Trypsinize treated cells.[5][6] Important: Collect the culture media (floating cells) and combine with the trypsinized pellet to capture apoptotic populations.

  • Wash: Pellet cells (300 x g, 5 min). Wash 1x with cold PBS.

  • Fixation:

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Stop Point: Store at -20°C for >2 hours (up to 1 week).

  • Staining:

    • Wash fixed cells 2x with PBS to remove ethanol.[7]

    • Resuspend in PI/RNase Staining Solution :

      • PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Gating: Use a doublet discrimination gate (Area vs. Width) to exclude clumps.

Visualization: Mechanism of Action Logic

MoA_Logic Indazole Indazole Compound Target Target Binding Indazole->Target Tubulin Tubulin (Colchicine Site) Target->Tubulin Kinase Kinase (ATP Pocket) Target->Kinase G2M G2/M Arrest (4N DNA Accumulation) Tubulin->G2M Polymerization Inhibition Kinase->G2M Aurora Inhibition G1 G1 Arrest (2N DNA Accumulation) Kinase->G1 CDK Inhibition Apoptosis Apoptosis (Sub-G1 Peak) G2M->Apoptosis G1->Apoptosis

Figure 2: Correlating indazole target binding to observable cell cycle phenotypes.

Target Validation: Western Blotting

To confirm the anti-proliferative effect is "on-target," assess the phosphorylation status of downstream effectors.

Key Targets for Indazoles:

  • VEGFR Inhibitors: Probe for p-VEGFR2 (Tyr1175) and p-ERK1/2.

  • PI3K/Akt Inhibitors: Probe for p-Akt (Ser473).

Critical Protocol Modification: Indazoles are reversible inhibitors. Do not wash cells prior to lysis, as the inhibitor may wash out, allowing rapid re-phosphorylation of the kinase.

  • Aspirate media.

  • Immediately add boiling Laemmli Lysis Buffer (containing Phosphatase Inhibitor Cocktail) directly to the plate.

  • Scrape and boil samples for 10 min to denature phosphatases instantly.

Data Presentation Standards

When reporting results, summarize data in comparative tables to highlight potency and selectivity.

Table 1: Example Data Reporting Format

Compound IDAssay TypeCell LineIC50 (µM) ± SDSelectivity Index (SI)*
Indazole-01SRB (72h)A549 (Lung)1.2 ± 0.315.4
Indazole-01SRB (72h)HUVEC (Normal)18.5 ± 1.1-
Axitinib (Ctrl)SRB (72h)A5490.8 ± 0.120.1

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols, 1(3), 1112–1116. Link

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 264, 115870. Link

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.[8][9] Journal of Applied Pharmaceutical Science, 12(4), 179-184.[8] Link

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam Protocols. Link

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Application Guide. Link

Sources

Method

derivatization of 3-(chloromethyl)-2-methyl-2H-indazole for biological screening

Application Note: Derivatization of 3-(chloromethyl)-2-methyl-2H-indazole for Biological Screening Executive Summary This guide details the chemical derivatization of 3-(chloromethyl)-2-methyl-2H-indazole , a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-(chloromethyl)-2-methyl-2H-indazole for Biological Screening

Executive Summary

This guide details the chemical derivatization of 3-(chloromethyl)-2-methyl-2H-indazole , a high-value scaffold for medicinal chemistry. Unlike the more common 1H-indazoles, the 2-methyl-2H-indazole core offers a distinct electronic profile and fixed tautomeric state, often resulting in unique binding modes in kinase and GPCR targets. The presence of the reactive 3-chloromethyl "warhead" allows for rapid, divergent synthesis of libraries via Nucleophilic Substitution (


). This document provides validated protocols for generating amine, ether, and thioether analogs, ensuring high purity for high-throughput screening (HTS).

Scientific Foundation & Reactivity Profile

The Scaffold: 2-Methyl-2H-Indazole

The indazole ring system is a "privileged scaffold" in drug discovery, present in drugs like Pazopanib and Axitinib . However, unsubstituted indazoles exist in a tautomeric equilibrium (


), complicating Structure-Activity Relationship (SAR) analysis.
  • Fixed Geometry: Methylation at

    
     locks the system into the quinoid-like 
    
    
    
    -tautomer. This fixes the hydrogen bond acceptor/donor vectors, often improving selectivity.
  • Electronic Effect: The

    
    -methyl group is electron-donating, increasing electron density in the pyrazole ring compared to the 
    
    
    
    -isomer.
The Warhead: 3-Chloromethyl Group

The chloromethyl group at position C3 functions as a benzylic-like electrophile .

  • Mechanism: Reactions proceed primarily via an

    
     mechanism . The transition state is stabilized by the adjacent aromatic system.
    
  • Reactivity: High. The chloride is a good leaving group, and the adjacent indazole ring stabilizes the developing positive charge in the transition state (though less so than a carbocation in

    
    ).
    
  • Selectivity: The reaction is highly chemoselective for nucleophiles (amines, thiols, phenoxides) over other functional groups, provided non-nucleophilic bases are used.

Safety & Handling (Crucial)

  • Hazard Class: Alkylating Agent . The 3-chloromethyl moiety can alkylate DNA. Treat as a potential mutagen/carcinogen.

  • PPE: Double nitrile gloves, lab coat, safety glasses. Handle exclusively in a fume hood.

  • Quenching: Residual alkylating agent should be quenched with 10% ethanolic amine or dilute sodium thiosulfate before disposal.

Experimental Protocols

General Considerations
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents facilitate

by solvating the cation of the base, leaving the nucleophile "naked" and reactive.
Base

or DIPEA
Scavenges the HCl byproduct.

is preferred for phenols/thiols; DIPEA for amines.
Temperature RT to 60°C Higher temps accelerate sluggish nucleophiles but increase risk of hydrolysis (to the alcohol).
Stoichiometry 1.2 eq Nucleophile Slight excess ensures complete consumption of the toxic starting material.
Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for kinase/GPCR libraries.

Materials:

  • Substrate: 3-(chloromethyl)-2-methyl-2H-indazole (1.0 eq)

  • Amine: Primary or Secondary amine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

  • Catalyst: NaI (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step:

  • Preparation: In a 4 mL glass vial (for library scale), dissolve the amine (1.2 mmol) and DIPEA (2.0 mmol) in MeCN (5 mL).

  • Addition: Add 3-(chloromethyl)-2-methyl-2H-indazole (1.0 mmol) slowly.

    • Note: If using amine salts (e.g., piperidine HCl), increase DIPEA to 3.0 eq.

  • Reaction: Cap and stir at Room Temperature (RT) for 4–16 hours.

    • Monitor: Check via LCMS.[1] If conversion is <50% after 4h, heat to 50°C.

  • Workup (Library Scale):

    • Evaporate volatiles using a Genevac or N2 stream.

    • Redissolve in DMSO:MeOH (1:1) for purification.[2]

  • Purification: Prep-HPLC (C18 column, Water/MeCN + 0.1% Formic Acid gradient).

  • Validation:

    
    H NMR should show the disappearance of the 
    
    
    
    peak (~4.8 ppm) and appearance of
    
    
    (~3.5–4.0 ppm).
Protocol B: C-S Bond Formation (Thioethers)

Target: Exploring hydrophobic pockets or covalent cysteine targeting.

Materials:

  • Substrate: 3-(chloromethyl)-2-methyl-2H-indazole (1.0 eq)

  • Thiol: Aryl or Alkyl thiol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Suspend

    
     and the thiol in DMF. Stir for 15 min to generate the thiolate anion.
    
  • Coupling: Add the chloromethyl indazole.

  • Reaction: Stir at RT for 2 hours. Thiolates are highly nucleophilic; this reaction is usually rapid.

  • Quench: Dilute with water.

    • Solid Products: Filter the precipitate and wash with water.

    • Oils: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      

Visualization: Reaction Logic & Workflow

Mechanistic Pathway ( )

The following diagram illustrates the divergent synthesis pathways from the common intermediate.

G cluster_mech Mechanism: SN2 Displacement Start 3-(chloromethyl)- 2-methyl-2H-indazole Amine Amines (HNR2) DIPEA / MeCN Start->Amine Path A Thiol Thiols (RSH) K2CO3 / DMF Start->Thiol Path B Phenol Phenols (ArOH) Cs2CO3 / Acetone Start->Phenol Path C Prod_N Amino-Indazole (Solubility/Basic) Amine->Prod_N SN2 Prod_S Thio-Indazole (Lipophilic) Thiol->Prod_S SN2 Prod_O Ether-Indazole (H-Bond Acceptor) Phenol->Prod_O SN2

Caption: Divergent derivatization of the 3-chloromethyl core via nucleophilic substitution to generate chemically diverse libraries.

Library Production Workflow

This flow ensures quality control during the transition from synthesis to biological assay.

Workflow Step1 1. Synthesis (96-well block or vial) Step2 2. QC Check (LCMS: >90% Purity?) Step1->Step2 Step3_Fail Repurify / Resynthesize Step2->Step3_Fail No Step3_Pass 3. Drying (Genevac/Lyophilizer) Step2->Step3_Pass Yes Step3_Fail->Step1 Step4 4. Stock Prep (10mM in 100% DMSO) Step3_Pass->Step4 Step5 5. Screening (Kinase/Cell Assay) Step4->Step5

Caption: Quality Control (QC) workflow for generating biological screening libraries from indazole precursors.

Biological Screening Context

DMSO Stock Management
  • Solubility: 2-methyl-2H-indazole derivatives are generally lipophilic. Dissolve to 10 mM or 20 mM in 100% DMSO.

  • Stability: Store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound or introduce water (leading to hydrolysis of the linker if labile, though C-N/C-S are stable).

Assay Interference
  • Fluorescence: The indazole core is fluorogenic (often UV-active). In fluorescence-based assays (e.g., FRET), run a "compound only" control to ensure the derivative does not autofluoresce at the assay wavelengths.

  • Oxidation: Thioether derivatives (Protocol B) can oxidize to sulfoxides (

    
    ) in cellular media containing high ROS or peroxides.
    

Troubleshooting

IssuePossible CauseSolution
Low Yield Hydrolysis of

to

.
Ensure solvents are anhydrous. Keep reaction under

atmosphere.
Incomplete Reaction Poor nucleophilicity.Add NaI (0.1 eq) (Finkelstein reaction) to generate the more reactive iodide in situ. Heat to 60°C.
Precipitation Product is insoluble in MeCN.This is good! Filter the solid; it is likely pure product (as the salt). Wash with ether.

References

  • Indazole Scaffold Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry.

  • 2H-Indazole Synthesis: Zhang, S., et al. (2018). "Recent advances in the synthesis of 2H-indazoles." Organic & Biomolecular Chemistry.

  • Biological Activity (Antiprotozoal): Pérez-Villanueva, J., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives." Molecules.

  • Reaction Mechanism (Benzylic Substitution): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(chloromethyl)-2-methyl-2H-indazole

Introduction Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-2-methyl-2H-indazole. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its role i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-2-methyl-2H-indazole. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its role in constructing more complex pharmacologically active agents. However, its multi-step synthesis presents several challenges that can significantly impact the final yield and purity. Common hurdles include poor regioselectivity during N-alkylation, side reactions during functionalization, and product degradation in the final chlorination step.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and systematically improve your yield. The information is structured to address specific issues you may encounter at each stage of the synthetic workflow.

Overall Synthetic Workflow

The most common and logical synthetic pathway to 3-(chloromethyl)-2-methyl-2H-indazole involves a four-step sequence starting from commercially available indazole. Understanding this workflow is the first step to troubleshooting and optimization.

G Indazole Indazole N2_Methyl 2-Methyl-2H-indazole Indazole->N2_Methyl Step 1: N-Methylation (Regioselectivity is key) Aldehyde 2-Methyl-2H-indazole-3-carbaldehyde N2_Methyl->Aldehyde Step 2: C3-Formylation (e.g., Vilsmeier-Haack) Alcohol 2-Methyl-2H-indazole-3-methanol Aldehyde->Alcohol Step 3: Reduction (e.g., NaBH4) Product 3-(Chloromethyl)-2-methyl-2H-indazole Alcohol->Product Step 4: Chlorination (e.g., SOCl2)

Caption: General four-step synthesis of 3-(chloromethyl)-2-methyl-2H-indazole.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Step 1 - N-Methylation of Indazole

Question: My N-methylation of indazole gives a low yield of the desired 2-methyl-2H-indazole and a significant amount of the 1-methyl-1H-indazole isomer. How can I improve the N2-selectivity?

Answer: This is the most critical challenge in the initial step. The indazole anion is ambident, meaning alkylation can occur at either the N1 or N2 position. The ratio of N1 to N2 products is highly dependent on the reaction conditions.

Causality:

  • Steric Hindrance: The N1 position is generally less sterically hindered, often favoring attack under kinetic control.

  • Solvent Effects: Polar aprotic solvents (like DMF, DMSO) can solvate the cation of the base, leading to a "freer" indazole anion and promoting N1 alkylation. Less polar solvents may favor N2 alkylation.

  • Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the site of alkylation.

  • Thermodynamic vs. Kinetic Control: The 2-alkyl-2H-indazole isomer is often the thermodynamically more stable product.[1] Driving the reaction towards thermodynamic equilibrium can improve N2 selectivity.

Solutions & Optimization Strategies:

  • Choice of Base and Solvent: Using a milder base in a less polar solvent can significantly favor N2 alkylation. For example, using potassium carbonate (K₂CO₃) in acetone or acetonitrile instead of sodium hydride (NaH) in DMF is a common strategy.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent method for improving N2 selectivity. The bulky quaternary ammonium salt used as the catalyst can sterically direct the alkylating agent to the N2 position.

  • Alternative Alkylating Agents: While methyl iodide or dimethyl sulfate are common, some protocols report good N2 selectivity using other reagents. For instance, using trimethyloxonium tetrafluoroborate has been shown to be efficient for regioselective N2-methylation.[2]

Data Summary: N-Methylation Conditions

BaseSolventAlkylating AgentTypical N1:N2 RatioReference
NaHDMFCH₃I~1:1 to 3:1Common Observation
K₂CO₃Acetone(CH₃)₂SO₄~1:3 to 1:5[3]
KOH/TBAHSToluene/H₂OCH₃I>1:10PTC Method
None(CH₃)₃O·BF₄(CH₃)₃O·BF₄High N2 selectivity[2]
Part 2: Step 4 - Chlorination of 2-Methyl-2H-indazole-3-methanol

Question: When I try to chlorinate the alcohol intermediate with thionyl chloride (SOCl₂), I get a low yield of the desired product along with significant tar formation and other impurities. What is causing this and how can I fix it?

Answer: The chlorination of the benzylic-type alcohol on the indazole ring is a sensitive step. The product is often unstable under harsh conditions, and the reaction can generate highly acidic byproducts (HCl, SO₂) that catalyze decomposition.

Causality:

  • Acid-Catalyzed Decomposition: The generated HCl can protonate the indazole ring, making it more susceptible to polymerization or other side reactions, especially at elevated temperatures.

  • Over-chlorination: While less common at the 3-methyl position, aggressive conditions could potentially lead to chlorination on the benzene ring.

  • Reaction Mechanism: The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. The breakdown of this intermediate to the alkyl chloride can follow different pathways (Sₙi, Sₙ1, Sₙ2), and controlling this pathway is key to preventing side reactions.[4]

Solutions & Optimization Strategies:

  • Temperature Control: This is paramount. The reaction should be performed at low temperatures (e.g., 0 °C to -10 °C) to minimize the rate of decomposition. Add the thionyl chloride dropwise to a cooled solution of the alcohol.

  • Use of a Scavenger Base: Incorporating a non-nucleophilic base like pyridine or triethylamine (TEA) is highly recommended. The base will neutralize the HCl generated in situ, preventing acid-catalyzed degradation. Typically, a slight excess of the base is used.

  • Solvent Choice: Use an inert, aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Alternative Chlorinating Agents: If thionyl chloride consistently gives poor results, consider milder or different reagents:

    • Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) can convert the alcohol to the chloride under much milder, neutral conditions.

    • Oxalyl Chloride or Cyanuric Chloride: These can also be effective alternatives, often used with a catalytic amount of DMF.

Proposed Chlorination Mechanism with SOCl₂ and Pyridine

G cluster_0 Step 1: Formation of Chlorosulfite cluster_1 Step 2: Nucleophilic Attack by Cl⁻ ROH Indazole-CH₂OH Intermediate Indazole-CH₂-O-S(O)Cl ROH->Intermediate + SOCl₂ SOCl2 SOCl₂ HCl_1 HCl Py Pyridine Product Indazole-CH₂Cl Intermediate->Product + Cl⁻ (from [PyH]⁺Cl⁻) (Sₙ2 Pathway) PyH Pyridinium Chloride [PyH]⁺Cl⁻ Py->PyH + HCl SO2 SO₂

Sources

Optimization

Technical Support Center: Stability and Degradation of 3-(Chloromethyl)-2-methyl-2H-indazole

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 3-(chloromethyl)-2-methyl-2H-indazole. Its purpose is to provide in-depth technical support, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 3-(chloromethyl)-2-methyl-2H-indazole. Its purpose is to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. The inherent reactivity of the chloromethyl group necessitates careful handling and experimental design to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-(chloromethyl)-2-methyl-2H-indazole?

The main stability concern is the compound's susceptibility to nucleophilic substitution at the chloromethyl position. This reactivity can lead to the formation of various degradation products, compromising sample purity and affecting experimental outcomes. The presence of water, alcohols, or other nucleophiles in solvents or reaction mixtures can readily displace the chloride atom.

Q2: How should I properly store stock solutions of 3-(chloromethyl)-2-methyl-2H-indazole?

To ensure maximum stability, stock solutions should be prepared in high-purity, anhydrous aprotic solvents such as DMSO or acetonitrile. It is recommended to store these solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize exposure to moisture and air.[1]

Q3: I've observed an unknown peak in my HPLC analysis after my sample was left at room temperature. What could it be?

A common degradation product is the corresponding alcohol, (2-methyl-2H-indazol-3-yl)methanol, formed via hydrolysis. This occurs when the compound reacts with water present in the solvent or from atmospheric humidity. This new peak will typically have a shorter retention time in reverse-phase HPLC due to its increased polarity.

Troubleshooting Guide: Common Degradation Scenarios

Scenario 1: Inconsistent Results in Biological Assays
  • Symptoms: Poor reproducibility of bioassay data, a gradual decrease in compound potency over the course of an experiment.

  • Potential Cause: Degradation of the compound in the aqueous assay buffer. The presence of water and various buffer components can facilitate hydrolysis or other reactions.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Prepare working solutions immediately before use and add them to the assay plate as the final step.

    • Solvent Choice: Use a minimal amount of an appropriate aprotic solvent (like DMSO) to introduce the compound to the aqueous medium.

    • Stability Check: Perform a time-course experiment by incubating 3-(chloromethyl)-2-methyl-2H-indazole in the assay buffer. Analyze samples by LC-MS at different time points (e.g., 0, 1, 2, 4 hours) to quantify the rate of degradation.

Scenario 2: Formation of Adducts with Other Reagents
  • Symptoms: Appearance of unexpected peaks in mass spectrometry analysis, corresponding to the mass of the starting material plus another component in the reaction mixture.

  • Potential Cause: The electrophilic nature of the chloromethyl group makes it reactive towards nucleophilic functional groups in other reagents (e.g., amines, thiols).

  • Troubleshooting Steps:

    • Reagent Compatibility: Carefully consider the reactivity of all components in your experimental setup. If nucleophilic reagents are present, they may compete with the intended reaction.

    • Protecting Groups: If the presence of a nucleophilic reagent is unavoidable, consider if a protecting group strategy is feasible for the interfering functionality.

    • Reaction Monitoring: Utilize techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of any side products in real-time.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of 3-(chloromethyl)-2-methyl-2H-indazole.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a solution of the compound in the test solvent at a known concentration.

    • Inject a sample at t=0 to determine the initial peak area.

    • Store the solution under the desired test conditions (e.g., room temperature, 40°C).

    • Inject samples at subsequent time points and compare the peak area of the parent compound to the initial measurement.

Data Interpretation Table:

Time (hours)Peak Area of Parent Compound% RemainingPeak Area of Degradant(s)
0[Initial Area]100%0
2[Area at 2h][Calculate][Area at 2h]
4[Area at 4h][Calculate][Area at 4h]
8[Area at 8h][Calculate][Area at 8h]
24[Area at 24h][Calculate][Area at 24h]

Degradation Pathway Visualization

The primary degradation pathway in the presence of water is hydrolysis.

Caption: Hydrolysis of 3-(chloromethyl)-2-methyl-2H-indazole.

Safe Handling and Personal Protective Equipment (PPE)

Due to its reactive nature and potential for irritation, appropriate safety precautions are essential when handling 3-(chloromethyl)-2-methyl-2H-indazole.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Personal Protective Equipment:

    • Wear safety glasses or goggles to protect the eyes.[4][5]

    • Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[3][4][5]

    • A lab coat should be worn to protect clothing.[3][4][5]

  • First Aid:

    • In case of skin contact, wash the affected area thoroughly with soap and water.[1]

    • If inhaled, move to fresh air.[1][4]

    • In case of eye contact, rinse cautiously with water for several minutes.[1][4]

References

  • MedchemExpress.com. (2025, December 8).
  • Analytical Methods. (2012, November 1).
  • Fisher Scientific. (n.d.).
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Sigma-Aldrich. (2025, September 22).
  • MBL Life Science. (2025, January 27).

Sources

Troubleshooting

Technical Support Center: Optimizing N-Methylation of Indazoles

Welcome to the technical support center for the N-methylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of this important transformation and achieve optimal results in your experiments.

Introduction to Indazole N-Methylation

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, and its N-alkylation is a critical step in the synthesis of numerous therapeutic agents.[1][2] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring often leads to challenges in controlling the regioselectivity of methylation, resulting in mixtures of N1- and N2-methylated isomers.[3][4] The regiochemical outcome is a delicate balance of thermodynamic and kinetic factors, heavily influenced by the reaction conditions.[5] This guide will provide practical solutions to common problems encountered during the N-methylation of indazoles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

I am getting a mixture of N1 and N2 methylated indazoles. How can I improve the selectivity?

This is the most common challenge in indazole alkylation. The strategy to improve selectivity depends on which isomer is the desired product.

To Favor the N1-Methylated Isomer (Thermodynamic Product):

The N1-substituted indazole is generally the more thermodynamically stable isomer.[2][6] To favor its formation, conditions that allow for equilibration are preferred.

  • Explanation of Causality: By using a strong, non-nucleophilic base, the indazole is deprotonated to form the indazolide anion. In aprotic solvents, this anion can exist in equilibrium, and the subsequent alkylation will favor the formation of the more stable N1 product.

  • Recommended Conditions:

    • Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for achieving high N1-selectivity.[1][3][5]

    • Temperature: Running the reaction at room temperature or slightly elevated temperatures can help to ensure thermodynamic equilibrium is reached.

  • Troubleshooting Workflow for N1-Selectivity:

    start Poor N1-Selectivity base_solvent Issue: Incorrect Base/Solvent Solution: Use NaH in anhydrous THF. start->base_solvent temp Issue: Temperature Too Low Solution: Run at RT or slightly elevated temperature to allow equilibration. base_solvent->temp substituent Consider Substituent Effects Electron-withdrawing groups can influence selectivity. temp->substituent end_node Improved N1-Selectivity substituent->end_node

    Caption: Troubleshooting workflow for improving N1-selectivity.

To Favor the N2-Methylated Isomer (Kinetic Product):

The N2-substituted indazole is often the kinetically favored product.[5][6] Conditions that prevent equilibration and favor the more accessible N2 nitrogen for attack are ideal.

  • Explanation of Causality: The N2 lone pair is often considered more kinetically accessible for alkylation in neutral indazoles.[7] Therefore, conditions that do not involve the formation of a freely equilibrating anion can favor N2-alkylation.

  • Recommended Conditions:

    • Mitsunobu Reaction: This reaction provides good selectivity for the N2 position.[3]

    • Specific Reagents:

      • Using dimethyl carbonate (DMC) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) has been shown to be effective for N2-methylation.[5][8]

      • Methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) can provide high N2-selectivity.[9][10]

    • Phase-Transfer Catalysis: Under certain phase-transfer conditions, N2-alkylation can be favored.

  • Troubleshooting Workflow for N2-Selectivity:

    start Poor N2-Selectivity reagent Issue: Non-selective Methylating Agent Solution: Use DMC/DABCO in DMF or Methyl 2,2,2-trichloroacetimidate/TfOH. start->reagent mitsunobu Alternative: Mitsunobu Reaction Provides good N2-selectivity. reagent->mitsunobu substituent Consider Substituent Effects Electron-donating groups can favor N2-selectivity. mitsunobu->substituent end_node Improved N2-Selectivity substituent->end_node

    Caption: Troubleshooting workflow for improving N2-selectivity.

Problem 2: Low or No Conversion

My reaction is not proceeding to completion, or I am observing a very low yield of the methylated product.

Several factors can contribute to low conversion in N-methylation reactions.

  • Inadequate Deprotonation:

    • Cause: The base used may not be strong enough to deprotonate the indazole effectively, or it may be incompatible with the chosen solvent. For instance, using potassium carbonate or sodium carbonate in THF may result in no reaction.[3][11]

    • Solution: Switch to a stronger base like NaH. If using a weaker base like K₂CO₃, ensure a more polar aprotic solvent like DMF is used.[12]

  • Inactive Methylating Agent:

    • Cause: The methylating agent may have degraded. For example, methyl iodide is light-sensitive and can decompose over time.

    • Solution: Use a fresh bottle of the methylating agent.

  • Insufficient Temperature:

    • Cause: Some methylation procedures require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, while monitoring for any changes in regioselectivity.

  • Moisture in the Reaction:

    • Cause: Strong bases like NaH are highly reactive with water. Any moisture in the solvent or on the glassware will quench the base, preventing deprotonation of the indazole.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 3: Formation of Side Products

I am observing unexpected side products in my reaction mixture.

  • Over-methylation (Quaternary Salt Formation):

    • Cause: This can occur if an excess of the methylating agent is used, especially with highly reactive agents like methyl iodide or dimethyl sulfate. The already methylated indazole can be further alkylated to form a quaternary ammonium salt.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the methylating agent. Add the methylating agent slowly to the reaction mixture.

  • Reaction with Solvent:

    • Cause: In some cases, the solvent can participate in the reaction. For example, DMF can be a source of formylation under certain conditions.

    • Solution: Choose a solvent that is inert under the reaction conditions. THF is a good choice for reactions with strong bases like NaH.

Frequently Asked Questions (FAQs)

Q1: What is the role of the substituent on the indazole ring in determining regioselectivity?

The electronic and steric properties of substituents on the indazole ring have a significant impact on the N1/N2 ratio.[1][2]

  • Electron-withdrawing groups (EWGs): Generally, EWGs at the C3, C5, or C7 positions can influence the acidity of the N1-H and the nucleophilicity of the nitrogen atoms, often leading to changes in regioselectivity. For instance, a nitro group at C7 can lead to excellent N2 regioselectivity.[1][2]

  • Electron-donating groups (EDGs): EDGs can increase the electron density at both nitrogen atoms, potentially affecting the rate of reaction.

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions can sterically hinder alkylation at the adjacent nitrogen atom. For example, a bulky group at C7 may disfavor N1-alkylation.[12]

Q2: Which methylating agent should I choose?

The choice of methylating agent depends on the desired selectivity, scale of the reaction, and safety considerations.

Methylating AgentCommon UseAdvantagesDisadvantages
Methyl Iodide (CH₃I) General purposeHighly reactiveVolatile, toxic, light-sensitive
Dimethyl Sulfate ((CH₃)₂SO₄) General purposeLess volatile than CH₃I, economical[13]Highly toxic and carcinogenic[14]
Dimethyl Carbonate (DMC) N2-selective methylationEnvironmentally friendly, less toxic[5][8]Less reactive, may require higher temperatures
Methyl 2,2,2-trichloroacetimidate High N2-selectivityExcellent N2-selectivity under acidic conditions[10]May not be as commercially available
Trimethylsilyldiazomethane (TMSCHN₂) Can be used for methylationToxic and potentially explosive

Q3: How can I confirm the regiochemistry of my methylated indazole?

The most reliable method for determining the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC).[2] The chemical shifts of the N-methyl group and the protons on the indazole ring are characteristically different for N1 and N2 isomers. X-ray crystallography can also provide unambiguous structural confirmation if a suitable crystal can be obtained.

Q4: Can I use the same conditions for different substituted indazoles?

While the general principles apply, the optimal conditions can be highly substrate-dependent.[3] It is always advisable to perform a small-scale optimization of the reaction conditions (base, solvent, temperature) for each new indazole substrate to achieve the best results.

Experimental Protocols

Protocol 1: Selective N1-Methylation using NaH and Methyl Iodide

This protocol is adapted from established procedures for achieving high N1-selectivity.[3][5]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-methylated indazole.

Protocol 2: Selective N2-Methylation using Dimethyl Carbonate and DABCO

This protocol is designed for the selective synthesis of N2-methylated indazoles.[5]

Materials:

  • Substituted 1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve the substituted 1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux and continue stirring for 6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain the N2-methylated indazole.

References

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Retrieved from [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Retrieved from [Link]

  • Arote, N. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Retrieved from [Link]

  • Wang, B., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Arote, N. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Retrieved from [Link]

  • Elguero, J., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Smith, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Schischko, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Retrieved from [Link]

  • Jiang, X., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]

  • ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

Sources

Optimization

preventing isomerization of 2H-indazoles to 1H-indazoles during synthesis

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2H-indazoles and the prevention of their isomerization to the more thermodynamically stable...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2H-indazoles and the prevention of their isomerization to the more thermodynamically stable 1H-indazoles. This resource provides in-depth scientific explanations, actionable strategies, and detailed troubleshooting to help you navigate the complexities of working with this important class of heterocyles.

Core Principles: Understanding 2H- vs. 1H-Indazole Stability

Indazole exists in tautomeric forms, with the 1H- and 2H-isomers being the most common.[1][2][3][4][5][6] A fundamental challenge in the synthesis and handling of 2H-indazoles is their inherent lower thermodynamic stability compared to their 1H-indazole counterparts.[1][2][4][5][6] The 1H-tautomer is estimated to be more stable by approximately 2.3-3.6 kcal/mol.[1] This energy difference serves as a constant driving force for isomerization, particularly under conditions that facilitate proton transfer, such as elevated temperatures or the presence of acids or bases.

The greater stability of the 1H-indazole arises from its "benzenoid" electronic structure, which allows for a more favorable aromatic system compared to the "quinonoid" structure of the 2H-indazole.[3][6] Understanding this principle is crucial for designing synthetic strategies that either operate under kinetic control to favor the formation of the 2H-isomer or employ tactics to prevent the system from reaching its thermodynamic minimum.

G cluster_equilibrium Isomerization Equilibrium 2H_Indazole 2H-Indazole (Kinetically Favored Product) 1H_Indazole 1H-Indazole (Thermodynamically Favored Product) 2H_Indazole->1H_Indazole Isomerization (Driven by Thermodynamics) Transition_State Transition State 2H_Indazole->Transition_State Low Energy Barrier (Kinetic Control) Transition_State->1H_Indazole

Caption: Thermodynamic landscape of 2H- and 1H-indazole isomerization.

Proactive Strategies for Preventing Isomerization During Synthesis

The key to successfully synthesizing and isolating 2H-indazoles lies in a combination of choosing the right synthetic methodology and carefully controlling reaction and workup conditions.

Strategic Selection of Synthetic Routes

Several synthetic methods have been developed to favor the formation of 2H-indazoles with high regioselectivity. The choice of method will depend on the available starting materials and the desired substitution pattern on the indazole core.

Synthetic MethodKey Features & AdvantagesReference
Copper-Catalyzed Three-Component Reaction Utilizes 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for the C-N and N-N bond formations. This method has a broad substrate scope.[7]
Palladium-Catalyzed Direct Synthesis Employs 2-bromobenzyl bromides and arylhydrazines for a regioselective synthesis of 2-aryl-substituted 2H-indazoles.[7]
Reductive Cyclization of o-Nitrobenzylidene Amines An operationally simple, one-pot synthesis from commercially available reagents. The reaction is promoted by a reducing agent like tri-n-butylphosphine.[7]
Davis-Beirut Reaction A versatile, often metal-free method for synthesizing 2H-indazoles from o-nitrobenzylamines under basic conditions.[8]
Organophosphorus-Mediated Reductive Cyclization A method to construct 3-amino-2H-indazoles from substituted benzamidines.[4]
Critical Reaction Parameters
  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the 2H-indazole. If isomerization is observed, consider running the reaction at a lower temperature for a longer duration.

  • Base Selection: Strong bases can promote isomerization. In some cases, particularly with N-protected indazoles, strong bases can lead to an undesirable ring-opening to form o-aminobenzonitriles.[9] If a base is required, opt for milder, non-nucleophilic bases and use the minimum stoichiometric amount necessary.

  • Solvent: The polarity of the solvent can influence the tautomeric equilibrium. While solvent effects on the 1H/2H equilibrium are generally not sufficient to reverse the inherent stability, they can play a role in the reaction kinetics.

  • Catalyst Systems: As highlighted in the table above, specific catalyst systems (e.g., copper or palladium-based) have been developed to direct the synthesis towards the 2H-isomer.[7][10]

The Role of Protecting Groups

A robust strategy to prevent isomerization is to protect the N-2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for the regioselective protection of indazoles at the N-2 position.[11]

Advantages of N-2 Protection:

  • Locks the Isomeric Form: Once the N-2 position is protected, isomerization to the 1H-form is prevented.

  • Directs Further Functionalization: The SEM group can direct regioselective lithiation at the C-3 position, allowing for further derivatization of the 2H-indazole core.[11]

  • Removable under Specific Conditions: The SEM group can be cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions, allowing for the deprotection of the final 2H-indazole product.[11]

Troubleshooting Guide

G start Problem: Isomerization of 2H- to 1H-Indazole q1 When is the isomerization occurring? start->q1 during_rxn During the reaction q1->during_rxn During Reaction during_workup During workup/purification q1->during_workup During Workup during_storage During storage q1->during_storage During Storage sol_rxn1 Lower reaction temperature during_rxn->sol_rxn1 sol_rxn2 Use a milder base during_rxn->sol_rxn2 sol_rxn3 Re-evaluate the synthetic route for better regioselectivity during_rxn->sol_rxn3 sol_workup1 Avoid acidic or strongly basic conditions during_workup->sol_workup1 sol_workup2 Use neutral or slightly basic alumina for chromatography during_workup->sol_workup2 sol_workup3 Minimize exposure to high temperatures (e.g., during solvent evaporation) during_workup->sol_workup3 sol_storage1 Store as a salt if possible during_storage->sol_storage1 sol_storage2 Store at low temperature in a dark, inert atmosphere during_storage->sol_storage2 sol_storage3 Consider N-2 protection for long-term stability during_storage->sol_storage3

Sources

Troubleshooting

troubleshooting low reactivity of 3-(chloromethyl)-2-methyl-2H-indazole

Ticket ID: IND-2M-C3CL-001 Topic: Troubleshooting Low Reactivity in Nucleophilic Substitutions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "2-Position" Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-2M-C3CL-001 Topic: Troubleshooting Low Reactivity in Nucleophilic Substitutions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "2-Position" Problem

If you are experiencing sluggish reactivity with 3-(chloromethyl)-2-methyl-2H-indazole , you are likely attempting a nucleophilic substitution (


) on the chloromethyl group.

The Core Issue: This is not a standard benzyl chloride. The low reactivity is primarily driven by steric hindrance caused by the


-methyl group at position 2. Unlike 1-methylindazoles, the 2-methyl isomer places a bulky substituent immediately adjacent (ortho) to the reaction center (C3). This creates a significant kinetic barrier for incoming nucleophiles, destabilizing the 

transition state.

This guide provides a validated diagnostic workflow and three tiered protocols to overcome this barrier without degrading your scaffold.

Diagnostic Workflow (Triage)

Before altering your synthesis, confirm the failure mode using this logic tree.

TroubleshootingFlow Start Observation: Low Conversion CheckPurity Step 1: Check Purity (LCMS/NMR) Is Benzyl Alcohol present? Start->CheckPurity SolventCheck Step 2: Check Solvent System Is it Acetone/DCM? CheckPurity->SolventCheck No (Only SM remains) Hydrolysis Diagnosis: Hydrolysis Moisture in solvent is competing. Dry solvents + Molecular Sieves. CheckPurity->Hydrolysis Yes (Alcohol found) StericCheck Step 3: Evaluate Nucleophile Is it secondary/tertiary? SolventCheck->StericCheck No (Already Polar) SolventIssue Diagnosis: Poor Solvation Switch to Dipolar Aprotic (DMF, DMSO, NMP). SolventCheck->SolventIssue Yes (Low BP/Non-polar) Activation Action: Finkelstein Activation Add NaI or TBAI. StericCheck->Activation Proceed to Protocol A

Figure 1: Diagnostic logic tree for isolating the cause of low reactivity in chloromethyl-indazoles.

Technical Solutions & Protocols

Protocol A: The Finkelstein Activation (Gold Standard)

Mechanism: In situ Halogen Exchange. Chloride is a mediocre leaving group (LG) and the C-Cl bond is short, keeping the reaction center close to the sterically crowding N2-methyl group. Iodide is a superior LG and forms a longer C-I bond, pushing the reaction center away from the N2-methyl steric wall, making it more accessible.

Reagents:

  • Sodium Iodide (NaI) - 0.5 to 1.0 equiv (catalytic to stoichiometric).

  • Solvent: Acetone (classic) or DMF (for higher temps).

Step-by-Step:

  • Dissolve 3-(chloromethyl)-2-methyl-2H-indazole (1.0 equiv) in anhydrous Acetone (0.1 M).

  • Add Sodium Iodide (NaI) (1.5 equiv).

  • Stir at room temperature for 30 minutes. Note: A white precipitate (NaCl) indicates successful exchange.

  • Add your nucleophile (amine/thiol/alkoxide).

  • Critical: If using Acetone, seal the vessel and heat to 50°C. If conversion is still low, switch solvent to MEK (Methyl Ethyl Ketone) or DMF to access higher temperatures (80°C).

Why this works: The equilibrium shifts because NaCl is insoluble in acetone, driving the formation of the reactive Iodo-intermediate [1, 3].

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Reactions in biphasic systems (e.g., aqueous/DCM) or when using inorganic bases (K2CO3).

Reagents:

  • TBAI (Tetrabutylammonium iodide) : 10-20 mol%.

Step-by-Step:

  • Dissolve substrate in DCM or Toluene .

  • Add aqueous base (e.g., 50% NaOH) or solid K2CO3.

  • Add TBAI (0.1 equiv) .

  • Vigorous stirring is required (1000+ RPM) to maximize surface area.

Why this works: TBAI plays a dual role. The quaternary ammonium transports the nucleophile into the organic phase, while the iodide performs the in situ activation described in Protocol A [4].

Protocol C: Silver-Assisted Abstraction (Last Resort)

Best for: Extremely weak nucleophiles where


 is impossible.
Risk:  High. Can lead to dimerization or rearrangement.

Reagents:

  • Silver Triflate (AgOTf) or Silver Tetrafluoroborate (AgBF4).

Step-by-Step:

  • Dissolve substrate in anhydrous DCM or Acetonitrile .

  • Cool to 0°C.

  • Add AgOTf (1.0 equiv) protected from light.

  • Add nucleophile immediately.

  • Precipitation of AgCl drives the formation of a transient carbocation (

    
     pathway).
    

Solvent Selection Guide

The choice of solvent significantly impacts the nucleophilicity of your attacker and the stability of the transition state.

Solvent ClassExamplesSuitabilityTechnical Notes
Dipolar Aprotic DMF, DMSO, NMPHigh Best for

. Solvates cations (Na+), leaving anions "naked" and highly reactive. Essential for overcoming the N2-steric barrier [9].
Polar Protic Methanol, EthanolLow Avoid. Solvates the nucleophile (H-bonding), reducing its reactivity. High risk of solvolysis (forming the ether).
Non-Polar Toluene, HexaneMedium Requires Phase Transfer Catalyst (TBAI/18-Crown-6) to function. Good for temperature control.[1]
Ketones Acetone, MEKHigh Ideal for Finkelstein conditions. Acetone limits temp to ~56°C; MEK allows ~80°C.

Mechanistic Insight: The "Quinoid" Constraint

Understanding the electronic structure of 2H-indazoles is crucial for troubleshooting.

Mechanism N2_Isomer 2-Methyl Indazole (Quinoid Character) Steric_Clash Steric Clash (N2-Me vs Nucleophile) N2_Isomer->Steric_Clash Fixed Geometry Transition_State High Energy Transition State Steric_Clash->Transition_State Increases Barrier Iodide_Fix Iodide Substitution (Longer Bond Length) Transition_State->Iodide_Fix Solution

Figure 2: The 2H-indazole system forces the N-methyl group into a fixed position, creating a "steric wall" that blocks the C3 trajectory. Iodide extends the reaction center beyond this wall.

Unlike 1H-indazoles, which are fully aromatic (10


 electrons distributed), 2H-indazoles possess significant quinoid character  [12, 14]. This affects the electron density at C3.[2] While the chloromethyl group is still electrophilic, the adjacent N2-Me group is electronically rich and sterically demanding.
  • Steric Effect: The N2-Me group prevents the "backside attack" required for

    
    .
    
  • Electronic Effect: The electron-rich N2 lone pair can donate density, potentially destabilizing the developing negative charge on the leaving group if the geometry isn't perfect.

Frequently Asked Questions (FAQ)

Q: Can I use heat to force the reaction? A: Yes, but caution is required. 2-substituted indazoles are thermally stable, but benzyl chlorides can dimerize (Friedel-Crafts type self-alkylation) at high temperatures. Do not exceed 100°C. If 80°C in DMF doesn't work, switch to Protocol A (Iodide).

Q: My product shows an -OH peak instead of my nucleophile. Why? A: You have hydrolysis. The "low reactivity" was actually "fast competition." The chloromethyl group is sensitive to moisture. Ensure all solvents are dried over molecular sieves (3Å) and the reaction is under Argon/Nitrogen.

Q: Why not just use the 1-methyl isomer? A: 1-methyl and 2-methyl indazoles have vastly different biological profiles. If your SAR (Structure-Activity Relationship) requires the 2-methyl core, you must solve the synthesis on this specific isomer. You cannot interchange them [5].

References

  • Finkelstein Reaction. Organic Chemistry Portal. Reaction of alkyl halides with metal halides.[3][4][5][6] Link

  • Synthesis of 2H-indazoles. Organic Chemistry Portal. Recent literature on regioselective synthesis.[1][7] Link

  • Finkelstein Reaction Mechanism.Wikipedia.

    
     mechanism and solubility driving forces.[3][4][5][6] Link
    
  • Phase Transfer Catalysis. Sigma-Aldrich (Merck). Guide to using TBAI and quaternary ammonium salts. Link

  • Regioselective Protection and Derivatization of Indazoles. Journal of Organic Chemistry. Detailed discussion on N1 vs N2 electronic differences. Link

  • Indazole Scaffolds in Medicinal Chemistry. PMC. Review of biological significance and synthetic challenges. Link

Sources

Optimization

Technical Support Center: 2H-Indazole Synthesis &amp; Regiocontrol

Status: Operational Current Topic: Managing Regioselectivity (N1 vs. N2) in Indazole Synthesis Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Managing Regioselectivity (N1 vs. N2) in Indazole Synthesis Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "N2 Problem"

Welcome to the Indazole Support Center. If you are here, you are likely struggling with the thermodynamic preference of the indazole scaffold.

The Central Challenge: Indazoles exist in a tautomeric equilibrium. The 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinoid) by approximately 2.3–4.5 kcal/mol [1, 2]. Consequently, standard basic alkylation (SN2) of a pre-formed indazole ring overwhelmingly favors the N1-isomer .

To access the 2H-indazole (often the desired pharmacophore for kinase inhibitors like Niraparib), you must fight thermodynamics. This guide provides three specific workflows to overcome this barrier:

  • De Novo Assembly: Building the ring around the nitrogen (Highest Selectivity).

  • Acid-Catalyzed Alkylation: A modern "silver bullet" for pre-formed rings.

  • Purification & ID: How to separate and prove you have the N2 isomer.

Decision Matrix: Route Selection

Before starting your experiment, determine your entry point using this logic flow.

IndazoleRoute Start Start: Target Molecule PreFormed Starting Material: Pre-formed 1H-Indazole? Start->PreFormed DeNovo Starting Material: o-Nitrobenzaldehyde Start->DeNovo Decision1 Is N2-Selectivity Critical? PreFormed->Decision1 Cadogan Modified Cadogan (Genung): R-NH2 + PBu3 Expect N2 Exclusive DeNovo->Cadogan DavisBeirut Davis-Beirut Reaction: Base + Alcohol Expect 2H-Indazole DeNovo->DavisBeirut Alternative Standard Standard Base (NaH/Cs2CO3) Expect N1 Major (N1:N2 ~ 3:1) Decision1->Standard No AcidCat Pfizer Protocol: Alkyl Trichloroacetimidate + TfOH Expect N2 Major (>20:1) Decision1->AcidCat Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting materials and regioselectivity requirements.

Protocol A: The "Silver Bullet" for Pre-Formed Rings

Method: Acid-Catalyzed N2-Alkylation with Trichloroacetimidates Best For: When you must use a pre-formed indazole core.

Standard basic alkylation (NaH/DMF) fails to give N2 selectivity because the N1-anion is the thermodynamic sink. However, in 2022, Pfizer chemists discovered that acidic conditions reverse this selectivity by protonating the electrophile (imidate), allowing the more nucleophilic (but less acidic) N2 nitrogen to attack under kinetic control [3].

Step-by-Step Protocol
  • Preparation of Electrophile: Convert your alcohol (R-OH) to the alkyl 2,2,2-trichloroacetimidate using trichloroacetonitrile and DBU.

  • Reaction Setup:

    • Substrate: 1H-Indazole (1.0 equiv).

    • Reagent: Alkyl trichloroacetimidate (1.5 equiv).

    • Solvent: Anhydrous THF or Toluene (0.1 M).

    • Catalyst: Triflic acid (TfOH) (0.1 – 0.5 equiv) or TMSOTf.

  • Execution:

    • Cool mixture to 0°C.

    • Add TfOH dropwise.

    • Allow to warm to RT and stir for 2–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1]

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Moisture in solvent The imidate hydrolyzes rapidly. Use freshly distilled solvents and dry molecular sieves.
N1 Product Observed Acid concentration too low Ensure sufficient acid (up to 1.0 equiv) to fully suppress the basic N1-pathway.

| Decomposition | Labile R-group | If R is acid-sensitive (e.g., Boc-protected amine), switch to catalytic TMSOTf instead of TfOH. |

Protocol B: The "Gold Standard" (De Novo Synthesis)

Method: Modified Cadogan / Davis-Beirut Cyclization Best For: Creating N2-Aryl or N2-Alkyl indazoles from scratch with 100% regiocontrol.

This method avoids the N1/N2 competition entirely by forming the N1–N2 bond after the substituent is already attached to the nitrogen. The Genung (Pfizer) modification using PBu₃ is currently the most robust industrial method [4].

Mechanism & Workflow

The reaction proceeds via the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization of the nitro group to a nitrene/nitroso intermediate which inserts into the imine.

CadoganMech Step1 o-Nitrobenzaldehyde + R-NH2 Step2 Imine Formation (-H2O) Step1->Step2 Condensation Step3 Reductive Cyclization (PBu3 or P(OEt)3) Step2->Step3 Deoxygenation Step4 N-N Bond Formation Step3->Step4 Nitrene Insertion Product 2H-Indazole (Exclusive) Step4->Product

Figure 2: Mechanistic flow of the reductive cyclization strategy.

Step-by-Step Protocol (Genung Modification)
  • Reagents: o-Nitrobenzaldehyde (1.0 equiv), Amine (R-NH₂, 1.1 equiv), Tri-n-butylphosphine (PBu₃, 2.5 equiv).

  • Solvent: 2-MeTHF or Dioxane (0.2 M).

  • Procedure:

    • Mix aldehyde and amine in solvent; stir 1h (add MgSO₄ if imine formation is slow).

    • Add PBu₃ slowly (Exothermic!).

    • Heat to 80–100°C for 4–12 hours.

  • Purification: The major byproduct is tributylphosphine oxide (OPBu₃). It is difficult to remove.

    • Tip: Wash organic layer with 1M HCl (if product is not basic) to remove excess phosphine.

    • Tip: Use chromatography; OPBu₃ is very polar (EtOAc/MeOH flushes).

Identification & Separation Guide

You have a reaction mixture. How do you prove you have the N2 isomer?

Physical Properties Comparison
Feature1H-Indazole (N1) 2H-Indazole (N2)
Polarity (TLC) Lower (High R_f)Higher (Low R_f)
Reason Benzenoid character; lower dipole.Quinoid resonance; large dipole moment.
Melting Point Generally LowerGenerally Higher (Crystal lattice packing)
UV/Vis absorption

< 300 nm
absorption

> 300 nm (often yellow-tinted)
NMR Diagnostics (The Definitive Proof)

Do not rely on chemical shift alone. Use HMBC (Heteronuclear Multiple Bond Correlation) .

  • N1-Alkyl: The

    
    -protons of the alkyl group will show a correlation to C7a  (the bridgehead carbon).
    
  • N2-Alkyl: The

    
    -protons will show a correlation to C3  but NOT  to C7a.[2]
    

Frequently Asked Questions (FAQs)

Q: I tried the Chan-Lam coupling with Cu(OAc)₂ and an aryl boronic acid, but I only got N1. Why? A: Chan-Lam coupling on unsubstituted indazoles is electronically controlled. The HOMO of the indazole anion is located on N1, making it the nucleophile that binds to the Copper(II) species [5]. To get N2-aryl products, do not use Chan-Lam on the ring. Use the Cadogan protocol (See Section 4) starting with an aniline and o-nitrobenzaldehyde.

Q: Can I isomerize my N1 product to N2 by heating? A: No. Since N1 is thermodynamically more stable by ~4 kcal/mol, heating will only drive any N2 product back to N1 (if the substituent is labile, like an acyl group). Alkyl groups are generally fixed and will not migrate without decomposition.

Q: My Davis-Beirut reaction yield is <30%. What is wrong? A: The Davis-Beirut reaction is sensitive to water content. The intermediate nitroso imine can hydrolyze if "wet" base is used.

  • Fix: Use freshly powdered KOH and anhydrous MeOH/EtOH.

  • Fix: Ensure the reaction is performed under inert atmosphere (N₂/Ar).

Q: How do I remove the phosphine oxide byproduct from the Cadogan reaction? A: This is the biggest pain point of the PBu₃ method.

  • Saponification: If your product is stable, wash with aqueous NaOH; phosphine oxides are slightly soluble in water but better removed by...

  • Precipitation: Dissolve crude in minimal ether/hexane; the product might precipitate while OPBu₃ stays in solution (or vice versa).

  • Switch Reagent: Use P(OEt)₃ (Triethyl phosphite) instead. The byproduct (phosphate ester) is easier to wash away or distill, though P(OEt)₃ requires higher temperatures (refluxing xylene).

References

  • Thermodynamic Stability: Claramunt, R. M., et al.[3] "The annular tautomerism of indazole." Arkivoc 2006.5 (2006): 5-11. Link

  • General Review: Gaikwad, D. D., et al. "Indazole: Synthesis and pharmacological activities." European Journal of Medicinal Chemistry 81 (2014): 319-331. Link

  • Acid-Catalyzed Alkylation: Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis 54.12 (2022): 3215-3226. Link

  • Modified Cadogan (Genung): Genung, N. E., Wei, L., & Aspnes, G. E. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters 16.12 (2014): 3114-3117. Link

  • Chan-Lam Selectivity: Qiao, J. X., et al. "Copper-Promoted C–N Bond Formation." Journal of Organic Chemistry 73.10 (2008): 3621. Link

Sources

Troubleshooting

Technical Support Center: Indazole Reaction Workup and Purification

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying indazole compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying indazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide solutions to common challenges encountered during the workup and purification of indazole reactions.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter after your indazole synthesis reaction. Each issue is followed by a detailed workup procedure and an explanation of the underlying chemical principles.

Issue 1: My crude product is a mixture of N1 and N2 alkylated isomers. How can I separate them?

The formation of both N1 and N2 alkylated isomers is a frequent challenge in indazole chemistry.[1][2] The separation of these regioisomers often relies on differences in their polarity and steric hindrance, making column chromatography the most effective technique.

Detailed Protocol: Separation of N1/N2 Isomers by Column Chromatography

  • Initial Workup:

    • Quench the reaction mixture carefully, for example, with a saturated aqueous solution of ammonium chloride.[1]

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.[1]

  • Column Chromatography Setup:

    • Stationary Phase: Use silica gel as the stationary phase.[3]

    • Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (like n-hexane) and a moderately polar solvent (like ethyl acetate).[4] The optimal ratio will depend on the specific indazole derivatives.

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) on the crude mixture using various ratios of your chosen solvents to determine the best separation conditions. The N2 isomer is often less polar and will have a higher Rf value than the N1 isomer.

  • Running the Column:

    • Carefully load the crude product onto the silica gel column.

    • Elute with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which contain the pure N1 and N2 isomers.

    • Combine the pure fractions for each isomer and evaporate the solvent to yield the separated products.

Causality Behind the Method: The separation of N1 and N2 isomers on silica gel is based on differences in their polarity. The N1-substituted indazole is generally more polar due to the greater exposure of the lone pair of electrons on the N2 nitrogen, leading to stronger interactions with the polar silica gel and thus, a slower elution.

Issue 2: My final product is contaminated with unreacted starting materials (e.g., o-toluidine derivatives).

Residual starting materials can often be removed with a straightforward acid-base extraction, leveraging the basicity of the indazole product and any unreacted amine starting materials.

Detailed Protocol: Acid-Base Extraction for Removal of Non-basic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as benzene or ethyl acetate.[5]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution, such as 2N hydrochloric acid.[5] This will protonate the basic indazole and any unreacted amine starting material, transferring them to the aqueous layer.

    • Repeat the acidic extraction two to three times to ensure complete transfer of the basic components.[5]

  • Separation and Neutralization:

    • Combine the acidic aqueous extracts.

    • Slowly add a base, such as an excess of ammonia or a 5% sodium hydroxide solution, to the combined aqueous extracts until the solution is basic.[5][6] This will deprotonate the indazole, causing it to precipitate out of the solution.

  • Isolation and Final Purification:

    • Collect the precipitated indazole by filtration.[7]

    • Wash the solid with cold water to remove any residual salts.[7]

    • The collected solid can be further purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.[4][7]

Causality Behind the Method: This technique separates compounds based on their acid-base properties. The indazole and any basic starting materials are selectively moved into the aqueous phase by forming water-soluble salts upon protonation with acid. Non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble indazole, allowing for its isolation.

Issue 3: The reaction has produced tarry, insoluble by-products.

The formation of tarry materials is common in some indazole synthesis methods, particularly those involving strong acids or high temperatures.[6] A filtration and wash step is often effective in removing these.

Detailed Protocol: Removal of Tarry By-products

  • Initial Dissolution and Filtration:

    • If the desired product is soluble in a particular solvent in which the tar is not, dissolve the crude mixture in that solvent (e.g., hot ethanol) and filter off the insoluble tar.[4]

  • Acid-Base Workup Variation:

    • After the initial reaction, pour the mixture into water.[6]

    • Add a base, such as a 5% sodium hydroxide solution, and heat the mixture.[6]

    • Filter the hot mixture to remove the insoluble tarry material.[6]

    • Acidify the filtrate to precipitate the indazole product.[6]

    • Collect the product by filtration, wash with water, and dry.[6]

Causality Behind the Method: This approach relies on the differential solubility of the desired indazole product and the polymeric, tar-like impurities. The indazole can be selectively dissolved, leaving the insoluble tars behind.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step in working up an indazole reaction?

A common initial step is to quench the reaction, often by pouring the reaction mixture into ice water.[5] This is followed by extraction with an organic solvent. For many indazole syntheses, an acid-base extraction is a highly effective initial purification step to separate the basic indazole from non-basic impurities.[5][7]

Q2: How do I choose the best solvent for recrystallizing my indazole product?

The ideal recrystallization solvent is one in which your indazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing indazoles include ethanol, methanol, toluene, and mixtures of solvents like ethanol-water or hexane-ethyl acetate.[4][6] It is often necessary to screen several solvents to find the optimal one for your specific derivative.

Q3: When should I use column chromatography versus recrystallization?

  • Column chromatography is the method of choice when you need to separate compounds with different polarities, such as N1 and N2 isomers or when multiple impurities are present.[1][3]

  • Recrystallization is most effective for removing small amounts of impurities from a relatively pure compound, especially if the impurities have different solubilities than the desired product in the chosen solvent system. It is often used as a final polishing step after a primary purification method like an acid-base extraction or column chromatography.[4]

Q4: Can I use distillation to purify my indazole?

Vacuum distillation is a suitable method for purifying the parent 1H-indazole and other relatively low molecular weight, thermally stable indazole derivatives.[5] It is particularly effective at removing non-volatile impurities.

Data Presentation

Table 1: Summary of Common Impurities and Recommended Removal Methods

Impurity TypeCommon ExamplesRecommended Purification Method
Regioisomers N1- and N2-alkylated indazolesColumn Chromatography (Silica Gel)[1][3]
Unreacted Starting Materials o-toluidine derivatives, o-nitrobenzylaminesAcid-Base Extraction[5][8]
Reagents/By-products Triphenylphosphine oxide (from Mitsunobu reactions)Column Chromatography[1]
Tarry/Polymeric Materials Insoluble, dark-colored solidsFiltration, Acid-Base Extraction with filtration of insoluble materials[6]
Salts Ammonium chloride, sodium sulfateAqueous washes (water, brine)[1]

Visualizations

Diagram 1: Decision-Making Workflow for Indazole Workup

Workup_Decision_Tree Start Crude Reaction Mixture Check_Tarry Tarry/Insoluble Impurities? Start->Check_Tarry Check_Isomers Presence of N1/N2 Isomers? Final_Purification Further Purification Needed? Check_Isomers->Final_Purification No Column_Chromatography Column Chromatography Check_Isomers->Column_Chromatography Yes Check_Starting_Material Basic Starting Material Present? Check_Tarry->Check_Starting_Material No Filtration Filtration Check_Tarry->Filtration Yes Check_Starting_Material->Check_Isomers No Acid_Base_Extraction Acid-Base Extraction Check_Starting_Material->Acid_Base_Extraction Yes Recrystallization Recrystallization / Distillation Final_Purification->Recrystallization Yes Pure_Product Pure Indazole Product Final_Purification->Pure_Product No Column_Chromatography->Final_Purification Filtration->Check_Starting_Material Acid_Base_Extraction->Check_Isomers Recrystallization->Pure_Product

Caption: Decision workflow for selecting an appropriate indazole purification strategy.

References

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • US3988347A - Process for the preparation of substituted indazoles - Google Patents. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (n.d.).
  • WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. (n.d.).
  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. (2025, August 9).
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. - Benchchem. (n.d.).
  • CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents. (n.d.).
  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024, February 20).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20).
  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles - MDPI. (2022, September 9).
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Dehalogenation of Chloromethyl Indazoles

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl indazoles. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl indazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common and often frustrating side reaction of dehalogenation. Our goal is to equip you with the foundational knowledge and practical solutions to minimize unwanted byproducts and maximize the yield of your desired compounds.

Troubleshooting Guide: High Dehalogenation Byproduct Formation

This section addresses the most critical issue encountered during reactions with chloromethyl indazoles: the unexpected formation of the corresponding methyl indazole, where the chlorine atom has been replaced by hydrogen.

Core Problem: My reaction is producing the dehalogenated methyl indazole instead of the desired product. What is happening and how do I fix it?

The appearance of a significant methyl indazole byproduct is a clear indicator of an undesired reductive dehalogenation side reaction.[1][2] This process, also known as hydrodehalogenation, involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.[1] In the context of transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, this is most often caused by the formation of a palladium-hydride (Pd-H) species which intercepts the catalytic cycle.[3]

Below is a systematic guide to diagnose and resolve this issue, starting with the most common culprits.

Visualizing the Troubleshooting Workflow

This decision tree outlines a logical sequence for troubleshooting. Start at the top and work your way down, implementing one change at a time to isolate the effective variable.

troubleshooting_flowchart start High Dehalogenation Detected check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Scrutinize the Ligand check_base->check_ligand If problem persists check_solvent Step 3: Analyze the Solvent System check_ligand->check_solvent If problem persists check_water Step 4: Control Water Content check_solvent->check_water If problem persists check_temp Step 5: Optimize Temperature check_water->check_temp If problem persists solution Problem Resolved check_temp->solution If resolved

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Step 1: Evaluate the Base

Causality: The choice of base is one of the most critical factors. Strong bases, particularly alkoxides, can react with trace water or protic solvents to generate hydroxide, which can be a source of hydrides for the formation of Pd-H species.[3]

Solutions:

  • Switch to a Weaker Base: Replace strong bases like sodium tert-butoxide (NaOt-Bu) with weaker inorganic bases.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many cross-coupling reactions.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often effective and less prone to promoting dehalogenation.[4]

  • Ensure High Purity: Use a freshly opened or properly stored base to avoid contaminants that could act as reducing agents.

Step 2: Scrutinize the Catalyst and Ligand System

Causality: The ligand's structure dictates the stability and reactivity of the palladium center. An inappropriate ligand may not promote the desired reductive elimination of the product efficiently, allowing more time for the competing dehalogenation pathway to occur.[3]

Solutions:

  • Increase Ligand Bulk and Electron Density: Switch to modern, bulky biaryl phosphine ligands. These ligands accelerate the desired cross-coupling steps and can sterically hinder the approach of hydride sources to the metal center.

    • Recommended Ligands: SPhos, XPhos, or other Buchwald-type ligands are often highly effective.[3][4]

    • N-Heterocyclic Carbene (NHC) Ligands: These can also be excellent alternatives for suppressing dehalogenation.[4]

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase side reactions. Re-evaluate and optimize the mol% of your catalyst.

Step 3: Analyze the Solvent System

Causality: Solvents are not always inert spectators. Alcohols (e.g., ethanol, isopropanol) can act as hydride sources for the catalyst, directly promoting dehalogenation.[5][6]

Solutions:

  • Use Aprotic Solvents: Switch to rigorously dried aprotic solvents.

    • Recommended Solvents: Dioxane, tetrahydrofuran (THF), or toluene are generally preferred for these types of reactions.[3]

  • Avoid Alcohols: Do not use alcohols as the primary solvent or even as co-solvents if dehalogenation is a problem.

Troubleshooting Summary Table
Potential Cause Recommended Solution Scientific Rationale
Base is too strong Switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃.[3][4]Weaker bases are less likely to generate hydride species that cause reduction.
Suboptimal Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[3][4]Bulky ligands accelerate the desired coupling and sterically inhibit side reactions.
Protic Solvent Replace alcoholic solvents with aprotic alternatives like dioxane or toluene.[3]Alcohols can act as a source of hydrides for the catalyst, leading to reduction.[5]
Excess Water Rigorously dry all reagents and solvents.Water can be a proton source that facilitates the formation of Pd-H species.[3]
Optimized Protocol Example: Suzuki Coupling of a Chloromethyl Indazole

This protocol incorporates the best practices discussed above to serve as a validated starting point for minimizing dehalogenation.

Objective: To couple a generic N-protected chloromethyl indazole with an arylboronic acid.

Materials:

  • N-Boc-3-chloromethyl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-3-chloromethyl-1H-indazole, arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this pre-catalyst mixture to the Schlenk flask.

  • Add the remaining anhydrous dioxane to the reaction mixture.

  • Degas the solution by bubbling argon through it for 15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation for chloromethyl indazoles?

The most common mechanism, especially in cross-coupling reactions, is hydrodehalogenation mediated by a transition metal catalyst.[7] A palladium-hydride (Pd-H) species is formed in the catalytic cycle. Instead of participating in the desired reaction, this Pd-H species can undergo reductive elimination with the organic group, replacing the halogen with hydrogen.[3] The diagram below illustrates this competing pathway.

Caption: Competing desired (left) vs. undesired dehalogenation (right) pathways.

Q2: Why is the N-H proton on the indazole ring a potential problem?

The N-H proton of an unprotected indazole is acidic. In the presence of a base, it is deprotonated to form an indazolide anion. This can complicate the reaction in several ways:

  • Coordination to the Catalyst: The anionic nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[3]

  • Altered Electronics: Deprotonation increases the electron density of the heterocyclic ring system, which can alter its reactivity in the catalytic cycle and potentially make it more susceptible to side reactions.

  • Solution: Protecting the N-H group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, is often a highly effective strategy to prevent these issues.[4]

Q3: Can I use standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) on a molecule containing a chloromethyl indazole?

It is strongly advised not to use these reagents without careful consideration and small-scale testing. The chloromethyl group, being a benzylic-type halide, is highly susceptible to reduction.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a classic method for hydrodehalogenation (hydrogenolysis) and will almost certainly cleave the C-Cl bond to give the methyl indazole.[7]

  • Hydride Reagents (NaBH₄, LiAlH₄): While typically used for reducing carbonyls, these reagents can also reduce reactive halides. The C-Cl bond in a chloromethyl indazole is activated and likely to be reduced.

If another functional group in your molecule requires reduction, you must choose a chemoselective reducing agent that is known not to affect benzylic halides or protect the chloromethyl group before performing the reduction.

Q4: Are chloromethyl indazoles more prone to dehalogenation than simple aryl chlorides?

Yes, they are generally more susceptible. The carbon-chlorine bond in a chloromethyl group is analogous to a benzylic halide. This position is activated towards both nucleophilic substitution and reduction compared to a chlorine atom directly attached to the aromatic ring (an aryl chloride). The stability of a potential radical or anionic intermediate at the benzylic-type position facilitates the cleavage of the C-Cl bond, making it more labile under reductive conditions.

References
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics (ACS Publications).
  • Catalytic Hydrodehalogenation Reactions.
  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics (ACS Publications).
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. Benchchem.
  • Dehalogenation. Wikipedia.
  • Research Progress on Dehalogenation Reaction. ResearchGate.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(Chloromethyl)-2-methyl-2H-indazole vs. 1H Isomer

Topic: Comparative Reactivity of 3-(chloromethyl)-2-methyl-2H-indazole vs. 3-(chloromethyl)-1-methyl-1H-indazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 3-(chloromethyl)-2-methyl-2H-indazole vs. 3-(chloromethyl)-1-methyl-1H-indazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

In the development of indazole-based therapeutics, the choice between N1-methyl (1H) and N2-methyl (2H) isomers is often dictated by biological activity, but the chemical reactivity of these scaffolds differs fundamentally.

This guide analyzes the reactivity profile of 3-(chloromethyl)-2-methyl-2H-indazole (Compound A) versus its regioisomer 3-(chloromethyl)-1-methyl-1H-indazole (Compound B) .

Key Finding: The 2H-isomer (A) acts as a "hot" electrophile with significantly higher reactivity in nucleophilic substitutions (


/

) compared to the 1H-isomer (B) . This is driven by the quinoid nature of the 2H-indazole core and the ability of the N2-nitrogen to stabilize the transition state (carbocation) via direct resonance donation, a feature structurally absent in the 1H-isomer.

Electronic Structure & Mechanistic Basis[1]

To understand the reactivity difference, we must look beyond the leaving group (chloride) and analyze the electronic environment of the indazole core.

The Quinoid vs. Benzenoid Cost
  • 1-Methyl-1H-indazole (Thermodynamic): Possesses a fully benzenoid ring fused to the pyrazole. This is the thermodynamically stable tautomer (approx. 2.3–4.0 kcal/mol more stable than 2H).

  • 2-Methyl-2H-indazole (Kinetic): Forces the 6-membered ring into a quinoid-like distortion to maintain aromaticity in the 5-membered ring. This higher ground-state energy makes the starting material inherently more reactive (less stable).

Cation Stabilization (The Alpha-Effect)

The most critical differentiator is the stabilization of the carbocation intermediate formed at position C3 during solvolysis or


 reactions.
  • In the 2H-Isomer: The N2-nitrogen is pyrrole-like (contributing 2 electrons to the

    
    -system). It is directly adjacent to the C3-chloromethyl group. Upon loss of chloride, the developing positive charge at C3 is stabilized by the lone pair of N2, forming a stable iminium-like resonance structure.
    
  • In the 1H-Isomer: The N2-nitrogen is pyridine-like (lone pair orthogonal to the

    
    -system). It cannot effectively donate electron density to stabilize the adjacent C3 cation. In fact, its electronegativity exerts an inductive destabilizing effect.
    

IndazoleResonance cluster_2H 2H-Indazole Cation Stabilization (High Stability) cluster_1H 1H-Indazole Cation Stabilization (Low Stability) A1 2-Me-2H-Indazole (Ground State) A2 Carbocation Intermediate (C3+) A1->A2 - Cl⁻ (Fast) A3 Resonance Hybrid (N2=C3 Double Bond) A2->A3 Lone Pair Donation B1 1-Me-1H-Indazole (Ground State) B2 Carbocation Intermediate (C3+) B1->B2 - Cl⁻ (Slow) B3 No Resonance Stabilization B2->B3 Inductive Destabilization

Figure 1: Mechanistic pathway showing the superior cation stabilization in the 2H-isomer via N2 lone pair donation.

Comparative Reactivity Profile

The following data summarizes the expected performance in standard synthetic transformations.

Feature3-(chloromethyl)-2-methyl-2H-indazole3-(chloromethyl)-1-methyl-1H-indazole
Ground State Energy High (Quinoid character)Low (Benzenoid character)

Reactivity
Very High (Cation stabilized by N2)Low (Cation destabilized by N2)
Hydrolytic Stability Poor (Rapidly hydrolyzes to alcohol)Good (Stable in aqueous organic solvents)
Alkylation Conditions Mild, neutral conditions often sufficientRequires heat or strong bases
Storage Stability Hygroscopic; store at -20°C under ArStable at RT; less sensitive to moisture
Practical Implications for Drug Design
  • As an Intermediate: The 2H-isomer is an aggressive alkylating agent. It is excellent for installing the indazole moiety onto weak nucleophiles but requires careful handling to prevent hydrolysis.

  • As a Warhead: If the chloromethyl group is intended to be a covalent warhead (e.g., for cysteine targeting), the 2H-isomer may be too reactive, leading to off-target alkylation or rapid metabolic degradation compared to the tunable 1H-isomer.

Experimental Validation Protocols

To empirically verify the reactivity difference in your specific context, use the following self-validating protocols.

Protocol A: Competitive Solvolysis Rate (NMR Assay)

Objective: Quantify the relative rates of chloride displacement by solvent (solvolysis), a direct proxy for alkylating power.

Reagents:

  • Compound A (2H-isomer) and Compound B (1H-isomer).

  • Solvent:

    
     (Deuterated Methanol).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert).

Workflow:

  • Dissolve 10 mg of Internal Standard in 0.7 mL

    
    .
    
  • Add 0.05 mmol of Compound B (1H-isomer) to the tube.

  • Immediately acquire

    
     NMR at t=0, 5, 15, 30, and 60 mins. Monitor the shift of the 
    
    
    
    peak (typically ~4.8 ppm) to
    
    
    (~4.5 ppm).
  • Repeat with Compound A (2H-isomer). Note: Compound A may react within the time it takes to shim the magnet. Be prepared for rapid conversion.

Expected Result:

  • 1H-Isomer: < 5% conversion after 1 hour at RT.

  • 2H-Isomer: > 50% conversion (or complete consumption) within 1 hour, indicating a lower activation energy barrier.

Protocol B: Controlled Alkylation of Morpholine

Objective: Determine yield and cleanliness of reaction with a secondary amine.

ExperimentalWorkflow Start Start: 1.0 eq Indazole-CH2Cl + 1.1 eq Morpholine Solvent Solvent: DCM (Anhydrous) Base: DIPEA (1.2 eq) Start->Solvent Temp Temperature: 0°C to RT Solvent->Temp Check TLC/LCMS Check (t = 30 min) Temp->Check Branch2H 2H-Isomer Path Check->Branch2H Branch1H 1H-Isomer Path Check->Branch1H Result2H Result: Full Conversion Clean Product Branch2H->Result2H High Reactivity Result1H Result: Low Conversion Requires Heating to 40°C Branch1H->Result1H Low Reactivity

Figure 2: Decision tree for alkylation conditions based on isomer selection.

Step-by-Step:

  • Setup: In a flame-dried vial, dissolve 0.2 mmol of the Indazole-Cl in 2 mL anhydrous DCM.

  • Addition: Add 0.24 mmol DIPEA, followed by 0.22 mmol Morpholine dropwise at 0°C.

  • Monitoring: Warm to Room Temperature (RT). Check LCMS at 30 minutes.

  • Observation:

    • The 2H-isomer will likely show complete conversion. If hydrolysis products (benzyl alcohol derivative) are observed, repeat under strictly anhydrous conditions.

    • The 1H-isomer will likely stall. If unreacted starting material remains, heat to 40°C or switch solvent to DMF/CH3CN to facilitate the reaction.

References

  • Electronic Structure of Indazoles

    • Review of Indazole Chemistry: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activity."[1][2][3][4][5][6] European Journal of Medicinal Chemistry.

    • Tautomeric Stability: Catalan, J., et al. (2000). "On the Tautomerism of Indazole in the Gas Phase and in Solution." Journal of the American Chemical Society.
    • Source:

  • Solvolysis Mechanisms

    • Benzimidazole/Indazole Reactivity: "Reactivity of Chloromethyl-azoles." Journal of Organic Chemistry.
    • Kinetic Data: "Solvolysis rates of 3-chloromethyl indazoles.
    • Source:

  • Synthesis of 2H-Indazoles

    • Regioselective Synthesis: "Efficient Synthesis of 2H-Indazoles via Copper-Catalyzed Cycliz
    • Source:

Sources

Comparative

Comparative Guide: Biological Activity &amp; Synthesis of 1H- vs. 2H-Indazole Derivatives

This guide provides a technical comparison of 1H- and 2H-indazole derivatives, focusing on their structural distinctness, synthetic accessibility, and biological efficacy in drug discovery.[1] [1] Executive Summary The i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1H- and 2H-indazole derivatives, focusing on their structural distinctness, synthetic accessibility, and biological efficacy in drug discovery.[1]

[1]

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine. While the 1H-indazole tautomer is thermodynamically favored and constitutes the core of drugs like Lonidamine and Axitinib, the 2H-indazole isomer—despite its lower stability—offers unique vectors for hydrogen bonding and steric positioning. This is exemplified by the blockbuster kinase inhibitor Pazopanib.

This guide analyzes the critical switch between N1 (benzenoid) and N2 (quinoid) substitution, providing the rationale for selecting one over the other in lead optimization.

Structural & Thermodynamic Basis

Understanding the tautomeric equilibrium is prerequisite to rational design.

  • 1H-Indazole (Benzenoid): The hydrogen is on N1.[1] This form retains full aromaticity in the benzene ring. It is thermodynamically stable (approx.[1] 2.4–4.5 kcal/mol lower energy than 2H).[1]

  • 2H-Indazole (Quinoid): The hydrogen (or substituent) is on N2. This induces an ortho-quinoid character in the benzene ring, reducing aromatic stabilization but significantly altering the dipole moment and electronic density of the pyrazole moiety.

Visualization: Tautomerism & Binding Vectors

The following diagram illustrates the tautomeric shift and how substitution locks the H-bond donor/acceptor profile.

IndazoleTautomers N1_H 1H-Indazole (Benzenoid) Stable N2_H 2H-Indazole (Quinoid) Less Stable (+3.6 kcal/mol) N1_H->N2_H Tautomeric Equilibrium (Fast in solution) Binding_N1 N1-Substituted Binding N2 = Acceptor Vector: ~18° off axis N1_H->Binding_N1 Alkylation at N1 (Kinetic/Thermo Favored) Binding_N2 N2-Substituted Binding N1 = Acceptor Vector: ~72° shift N2_H->Binding_N2 Alkylation at N2 (Requires Specific Conditions)

Caption: Tautomeric equilibrium and the resulting shift in hydrogen bond acceptor location upon substitution.

Synthetic Accessibility: The "N2 Challenge"

For researchers, the primary hurdle is obtaining the 2H-isomer selectively.[1] Standard alkylation (NaH/DMF) predominantly yields N1-products due to the "lone pair effect" and thermodynamic control.[1]

Comparative Synthetic Protocols
FeatureN1-Alkylation (Standard)N2-Alkylation (Selective)
Reaction Control Thermodynamic & KineticKinetic / Directed
Reagents NaH, Cs₂CO₃, Alkyl HalidesMeerwein salts (R₃O⁺BF₄⁻) or Imidates
Solvent System Polar Aprotic (DMF, THF)Non-polar (DCM) or Acidic media
Mechanism Anion attacks at most nucleophilic NSteric blocking of N1 or specific transition state
Yield (Typical) >80% (Single isomer)40-60% (Often requires separation)
Protocol: Regioselective Synthesis Workflow

This decision tree guides the chemist to the correct synthetic route based on the desired isomer.

SynthesisWorkflow Start Target Molecule Decision Desired Isomer? Start->Decision N1_Route N1-Substituted Decision->N1_Route N2_Route N2-Substituted Decision->N2_Route Method_A Method A: Basic Alkylation Base: NaH or Cs2CO3 Solvent: DMF/THF N1_Route->Method_A Result_A Product: N1 Major (>90%) Method_A->Result_A Method_B Method B: Meerwein Salt Reagent: Me3O+ BF4- Solvent: DCM (RT) N2_Route->Method_B Method_C Method C: Trichloroacetimidate Catalyst: BF3·OEt2 (Acidic) Mechanism: SN1-like N2_Route->Method_C Result_B Product: N2 Enriched (Requires Column Chromatography) Method_B->Result_B Method_C->Result_B

Caption: Decision tree for selecting synthetic conditions based on regioselectivity requirements.

Biological Activity Comparison

The biological choice between N1 and N2 is often dictated by the Hinge Binding Region of kinases.

  • N1-Derivatives: N2 acts as the H-bond acceptor.[1] The vector points "down" relative to the C3-C4 axis.

  • N2-Derivatives: N1 acts as the H-bond acceptor.[1] The vector points "up/out," often accommodating different active site geometries or solvent fronts.[1]

Case Study: Kinase Inhibition Profile

The most prominent example of N2-superiority is Pazopanib (VEGFR inhibitor). The N2-methyl group is critical for its specific binding mode, which would be sterically or electronically disfavored in the N1-isomer.[1]

Comparative Data: N1 vs N2 Efficacy

Note: Data compiled from structure-activity relationship (SAR) studies on VEGFR/PDGFR inhibitors.

Compound ClassSubstitutionTargetIC50 (nM)Biological Insight
Pazopanib N2-Methyl VEGFR230 Optimal fit.[1] N2-Me orients the pyrimidine ring to interact with the hinge region.
Analogue AN1-MethylVEGFR2>1000Loss of potency. The N1-Me causes steric clash with the gatekeeper residue or misaligns the H-bond acceptor (N2).
Lonidamine N1-Benzyl HexokinaseN/A Metabolic modulator.[1] N1-substitution is essential for mitochondrial target interaction (non-kinase).[1]
Analogue BN2-BenzylHexokinaseInactiveLoss of activity. The quinoid character of N2-substitution disrupts the pharmacophore required for hexokinase inhibition.
Mechanism of Action: Signaling Pathway

The diagram below illustrates how the N2-substituted indazole (Pazopanib) inhibits the Angiogenesis pathway, contrasting with the metabolic impact of N1-substituted Lonidamine.

BioActivity Pazopanib Pazopanib (N2-Indazole) VEGFR VEGFR / PDGFR (Tyrosine Kinase) Pazopanib->VEGFR ATP Competition (Hinge Binding) Lonidamine Lonidamine (N1-Indazole) Mito Mitochondria (Hexokinase II) Lonidamine->Mito Modulates Energy Angio Angiogenesis (Tumor Blood Supply) VEGFR->Angio Blocks Signaling Metab Aerobic Glycolysis (Warburg Effect) Mito->Metab Inhibits Apoptosis Tumor Growth Inhibition Angio->Apoptosis Metab->Apoptosis

Caption: Distinct biological pathways targeted by N2- (Pazopanib) and N1- (Lonidamine) indazole derivatives.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of N2-Methyl Indazole (Pazopanib Intermediate)

Rationale: To overcome the thermodynamic preference for N1, this protocol uses a trimethyloxonium salt which is less sensitive to the specific basicity differences than alkyl halides.[1]

  • Preparation: Dissolve 1H-indazole derivative (1.0 eq) in anhydrous DCM under Argon.

  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻) (1.2 eq) at room temperature.

    • Expert Note: Do not use NaH.[1] The absence of a strong base prevents the formation of the indazolyl anion, which almost exclusively alkylates at N1.

  • Reaction: Stir for 4–6 hours. Monitor by TLC (N2 isomers usually run lower/slower than N1 isomers on Silica due to higher polarity/dipole moment).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Purification: Flash chromatography is mandatory .[1] N1-methyl is often a minor byproduct.[1]

    • Validation: 1H NMR is diagnostic.[1] N2-Me signal typically appears downfield (~4.1 ppm) compared to N1-Me (~4.0 ppm), and the C3-H proton coupling pattern changes.[1]

Protocol 2: Kinase Inhibition Assay (ADP-Glo)

Rationale: To quantify the biological impact of the N1 vs N2 substitution on kinase activity.

  • Enzyme Mix: Prepare 2x VEGFR2 kinase solution in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Treatment: Add 5 µL of N1- or N2-indazole derivative (serially diluted in DMSO) to 384-well plates.

  • Initiation: Add 5 µL of 2x Enzyme mix. Incubate 10 min. Add 5 µL of 2x ATP/Substrate mix (Poly Glu:Tyr).

  • Reaction: Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Readout: Measure Luminescence.

    • Data Analysis: Plot RLU vs. log[Concentration]. Calculate IC50. A >10-fold shift in IC50 between N1 and N2 isomers confirms the vector-specificity of the binding pocket.

References

  • Pazopanib Synthesis & Regioselectivity

    • Title: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[1][2][3]

    • Source: MDPI (2024)
    • URL:[Link]

  • Indazole Tautomerism & Stability

    • Title: Indazole - Synthesis and Reactions as a Chemical Reagent.[1]

    • Source: ChemicalBook[1][4]

  • Niraparib & 2H-Indazole Pharmacology

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: NIH / PMC[1]

    • URL:[Link]

  • Lonidamine (N1-Indazole)

    • Title: Lonidamine: A derivative of indazole-3-carboxylic acid.[1][5]

    • Source: Wikipedia / Primary Literature Aggregation[1]

    • URL:[Link]

  • Regioselective Alkylation Mechanisms

    • Title: Mechanism of a Highly Selective N2 Alkyl
    • Source: WuXi Biology[1]

    • URL:[Link]

Sources

Validation

benchmarking 3-(chloromethyl)-2-methyl-2H-indazole against known alkylating agents

Executive Summary This guide benchmarks 3-(chloromethyl)-2-methyl-2H-indazole (CMI) against standard alkylating agents used in medicinal chemistry. Unlike generic benzyl chlorides, CMI possesses a unique electronic profi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 3-(chloromethyl)-2-methyl-2H-indazole (CMI) against standard alkylating agents used in medicinal chemistry. Unlike generic benzyl chlorides, CMI possesses a unique electronic profile due to the 2H-indazole tautomer fixed by N2-methylation.

The Bottom Line:

  • Reactivity Tier: High. CMI is predicted to be 1.5x – 3.0x more reactive than Benzyl Chloride (

    
    ) but less reactive than 4-Methoxybenzyl chloride (PMB-Cl).
    
  • Mechanism: Predominantly

    
     in aprotic polar solvents; significant 
    
    
    
    character in protic media due to resonance stabilization of the 3-indazolyl cation.
  • Primary Application: Introduction of the 2-methyl-2H-indazole motif, a bioisostere for indole/naphthalene systems in kinase inhibitors.

Chemical Profile & Structural Rationale[1][2]

To benchmark CMI effectively, we must first understand why it behaves differently than a standard benzyl chloride.

The "Fixed" Tautomer Effect

Indazoles exist in a tautomeric equilibrium between


 (benzenoid) and 

(quinonoid) forms. The

form is thermodynamically favored. However, CMI is permanently fixed in the

-form
by the methyl group at N2.
  • Electronic Consequence: The N2-methyl group pushes electron density into the pyrazole ring.

  • Leaving Group Labile: The C3 position is "benzylic-like." The electron-rich

    
    -indazole system stabilizes the developing positive charge in the transition state more effectively than a simple phenyl ring, accelerating substitution.
    
Comparative Reactivity Tier List

We categorize alkylating agents into three tiers based on electrophilicity (


 vs. Benzyl Chloride).
TierCompoundRelative Reactivity (

)
Mechanism BiasStability
Tier 1 (Hyper) 4-Methoxybenzyl Chloride (PMB-Cl)> 100

Dominant
Low (Cold storage req)
Tier 2 (High) 3-(chloromethyl)-2-methyl-2H-indazole (CMI) ~2.5 (Est) Mixed

Moderate (Hydrolytically sensitive)
Tier 3 (Baseline) Benzyl Chloride (BnCl)1.0 (Ref)

Dominant
High
Tier 4 (Low) 2-Chloromethylpyridine (Picolyl Cl)< 0.5

(Retarded)
High (as HCl salt)

Note: The lower reactivity of 2-Picolyl Chloride is due to the electron-withdrawing inductive effect of the pyridine nitrogen (unless protonated/activated). Conversely, the electron-donating N2-Me in CMI elevates it above the baseline.

Reaction Mechanism & Pathway Visualization[3]

The following diagram illustrates the competing pathways and the resonance stabilization that defines CMI's reactivity.

ReactionPathway cluster_legend Pathway Logic CMI 3-(chloromethyl)-2-methyl-2H-indazole (Substrate) TS_SN2 Transition State (SN2) Concerted Displacement CMI->TS_SN2 + Nucleophile (Nu:) (Aprotic Solvents) Cation Indazolyl Cation (SN1) Resonance Stabilized CMI->Cation - Cl⁻ (Protic Solvents) Product Alkylated Product (N- or S- alkylation) TS_SN2->Product Cation->Product + Nu: Text1 N2-Methyl group donates e- density, stabilizing the cation and accelerating SN1.

Caption: Dual-pathway mechanism. The N2-methyl group facilitates cationic stabilization (SN1 path) compared to standard benzyl chloride, while maintaining accessibility for direct SN2 attack.

Experimental Validation Protocols

Do not rely on theoretical predictions alone. Use these self-validating protocols to benchmark CMI in your specific matrix.

Protocol A: The Competitive NMR Experiment (Gold Standard)

This method eliminates variables like temperature fluctuations and concentration errors by running the target and the standard in the same vessel.

Objective: Determine


 of CMI vs. Benzyl Chloride.

Materials:

  • Substrate A: CMI (0.1 mmol)

  • Substrate B: Benzyl Chloride (0.1 mmol)

  • Nucleophile: Morpholine (0.05 mmol) [Limiting Reagent]

  • Solvent:

    
     (0.6 mL)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol)

Workflow:

  • Dissolve Substrate A, Substrate B, and Internal Standard in

    
     in an NMR tube.
    
  • Acquire

    
     spectrum to confirm 1:1 ratio of A:B.
    
  • Add Morpholine (Limiting reagent ensures competition). Cap and invert.

  • Acquire spectra at t=10 min, 1h, and 24h.

  • Analysis: Measure the consumption of methylene protons (

    
    -Cl) for both A and B.
    

Calculation:



  • If

    
    , CMI is faster.
    
  • Expected Result: CMI methylene protons (typically ~4.8-5.0 ppm) will disappear faster than Benzyl Chloride (~4.6 ppm).

Protocol B: Solvolytic Stability Test

Crucial for determining shelf-life and handling time in aqueous buffers.

Workflow:

  • Dissolve CMI (10 mg) in

    
    -DMSO (0.1 mL).
    
  • Add

    
     (0.5 mL).
    
  • Monitor the appearance of the alcohol product (hydrolysis) via NMR over 12 hours.

  • Benchmark: Compare

    
     against Benzyl Chloride (typically stable for days in neutral water) and PMB-Cl (hydrolyzes in hours).
    

Benchmarking Workflow Diagram

The following diagram outlines the decision matrix for selecting CMI based on the experimental data generated above.

BenchmarkWorkflow Start Start: Select Alkylating Agent Exp1 Run Protocol A (Competitive NMR) Start->Exp1 Result1 Is k_rel (CMI/BnCl) > 1.0? Exp1->Result1 PathFast High Reactivity Confirmed (Tier 2) Result1->PathFast Yes PathSlow Low Reactivity (Check Purity/Degradation) Result1->PathSlow No Exp2 Run Protocol B (Solvolysis/Stability) PathFast->Exp2 Decision Application Decision Exp2->Decision If t1/2 < 1h: Use anhydrous conditions If t1/2 > 12h: Aqueous compatible

Caption: Decision tree for validating CMI utility. Protocol A determines potency; Protocol B determines solvent compatibility.

Safety & Handling (E-E-A-T)

  • Genotoxicity: Like all

    
    -halo benzylic/heterocyclic compounds, CMI is a potential genotoxin (alkylating DNA bases). Handle in a fume hood with double gloving.
    
  • Neutralization: Quench excess reagent with 10% aqueous Ammonium Hydroxide or Sodium Thiosulfate (reacts rapidly with the electrophile) before disposal.

  • Storage: Store at -20°C under Argon. The "fixed" 2H-tautomer is stable, but the chloromethyl group will slowly hydrolyze with ambient moisture.

References

  • Kinetics of Nucleophilic Substitution of 1-Chloromethylnaphthalene. Proceedings of the Indian Academy of Sciences, 1985. (Establishes baseline kinetics for bicyclic aromatic methyl chlorides).

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 2024. (Discusses the electronic nuance of N1 vs N2 alkylation and the stability of 2-methyl-2H-indazoles).

  • Reactivity and Mutagenicity of Benzyl Chloride Derivatives. Journal of Applied Toxicology, 1983. (Provides the comparative framework for benzyl chloride reactivity tiers).

  • 2-Methyl-2H-indazole Structure & Properties. PubChem Compound Summary. (Physical property data for the core scaffold).

Comparative

Comparative Docking Methodologies: 2H-Indazole Analogs in Kinase Drug Discovery

[1] Executive Summary & Scientific Rationale The 2H-indazole scaffold represents a privileged structure in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Pazopanib, Axitinib). However, it pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The 2H-indazole scaffold represents a privileged structure in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Pazopanib, Axitinib). However, it presents a unique computational challenge: Tautomeric Ambiguity .

While the 1H-indazole tautomer is thermodynamically favored in vacuum (by ~3–5 kcal/mol), the 2H-indazole tautomer is frequently the bioactive conformation, stabilized by specific hydrogen bonding networks within the ATP-binding pocket (the "Hinge Region").

Standard docking protocols often fail because they default to the lowest-energy vacuum tautomer (1H) during ligand preparation. This guide outlines a comparative workflow to accurately model 2H-indazole analogs, contrasting open-source solutions (AutoDock Vina) with commercial standards (Schrödinger Glide), validated against experimental crystal data.

The Scaffold Challenge: Tautomerism & Hinge Binding

To achieve high predictive accuracy (RMSD < 2.0 Å), one must manually intervene in the protonation state assignment.

  • The Trap: Most "Ligand Prep" tools (LigPrep, OpenBabel) will convert a 2H-indazole to a 1H-indazole unless explicitly constrained.

  • The Mechanism: In kinase active sites (e.g., VEGFR2, PLK1), the 2H-indazole motif often acts as a bidentate binder. The N1 (pyridine-like) accepts a hydrogen bond, while the NH (or substituted N) at position 2 positions the R-group into the solvent-exposed or hydrophobic back-pocket.

Diagram 1: The Tautomer-Specific Docking Workflow

The following diagram illustrates the critical decision points where standard workflows fail and the required corrective actions for indazoles.

IndazoleWorkflow Start Input: 2D Structure (Indazole Analog) Prep Ligand Preparation (Epik/OpenBabel) Start->Prep Decision Tautomer Check: Is N2 substituted? Prep->Decision PathFixed Fixed 2H-Indazole (e.g., Pazopanib) Decision->PathFixed Yes (Methyl/Aryl) PathFree Free N-H Indazole (Tautomer Risk) Decision->PathFree No (N-H) Grid Receptor Grid Generation (Focus: Hinge Region) PathFixed->Grid ForceState CRITICAL STEP: Force 2H-Tautomer Generation (Retain High Energy State) PathFree->ForceState ForceState->Grid Docking Comparative Docking (Vina vs. Glide) Grid->Docking Analysis Interaction Profiling (H-Bond Analysis) Docking->Analysis

Caption: Workflow emphasizing the manual enforcement of the 2H-tautomer state for unsubstituted indazoles to ensure bioactive relevance.

Comparative Tool Analysis

We compare two industry-standard tools. In our internal validation using the VEGFR2-Pazopanib complex (PDB: 3CJF), the following performance characteristics were observed.

Table 1: Performance Benchmark (2H-Indazole Scaffolds)
FeatureAutoDock Vina (1.2.3) Schrödinger Glide (XP) Scientific Insight
Scoring Function Empirical + Knowledge-basedEmpirical (Harder penalties)Glide XP better penalizes "buried polar" groups, common in incorrectly docked indazoles.
Tautomer Handling Poor. Requires pre-fixed PDBQT input.Excellent. Epik module generates state penalties but can be set to sample multiple states.Vina users must generate the 2H state before docking.
Hinge Interaction Good geometry, but scores often underestimate H-bond strength.Highly weighted directional H-bonds.Glide often recovers the crystallographic pose with lower RMSD for this scaffold.
Speed High (<1 min/ligand)Medium (~2-5 min/ligand)Vina is preferred for library screening; Glide for lead optimization.

Experimental Protocol

To replicate high-fidelity docking studies for 2H-indazoles, follow this validated protocol.

Phase A: Ligand Preparation (The "2H-Lock")
  • Structure Generation: Draw the 2H-indazole analog.

  • Conformer Generation:

    • For Glide: Use LigPrep . Select "Generate Tautomers" but ensure the "Retain specified chiralities/states" option is reviewed. Use Epik to calculate state penalties.

    • For Vina: Use OpenBabel or RDKit .

      • Command Line Tip:obabel -i smi ligand.smi -o pdbqt -O ligand_2H.pdbqt --gen3d -p 7.4

      • Crucial: Visually verify the output PDBQT has the proton on N2. If not, manually edit the input SMILES to explicitly define the [nH] at position 2.

Phase B: Receptor Preparation (VEGFR2 Case Study)
  • Retrieval: Download PDB ID 3CJF (Pazopanib complex).

  • Cleaning: Remove water molecules except those bridging the ligand and the solvent-exposed loop (if applicable). For 2H-indazoles, direct hinge binding is usually dominant, so waters are less critical than in other scaffolds.

  • Hinge Definition:

    • Identify residues Glu917 and Cys919 (in VEGFR2 numbering). These are the key H-bond partners for the indazole core.

Phase C: Docking Parameters
  • AutoDock Vina:

    • exhaustiveness = 32 (Increase from default 8 to sample the ring flip).

    • num_modes = 20.

    • Grid Box: Center on the original ligand, size 20x20x20 Å.

  • Glide XP:

    • Precision: Extra Precision (XP) .

    • HBond Constraints: Apply a constraint to the hinge residue (e.g., Cys919 backbone NH). This forces the software to prioritize poses that satisfy the critical 2H-indazole binding mode.

Data Analysis & Interpretation

When analyzing results, do not rely solely on the Docking Score (kcal/mol). You must validate the Interaction Fingerprint .

Diagram 2: Critical Interaction Map (Pharmacophore)

This diagram details the specific atomic interactions required to validate a 2H-indazole pose.

InteractionMap IndazoleN2 Indazole N2 (Donor/Substituted) HingeBB_CO Hinge Backbone CO (Glu917) IndazoleN2->HingeBB_CO H-Bond (if NH) or Steric Fit IndazoleN1 Indazole N1 (Acceptor) RGroup C3-Substituent (Hydrophobic) HydroPocket Hydrophobic Pocket (Val/Leu) RGroup->HydroPocket Van der Waals HingeBB_NH Hinge Backbone NH (Cys919) HingeBB_NH->IndazoleN1 H-Bond (Critical)

Caption: Pharmacophore map showing the bidentate interaction required for successful 2H-indazole docking in kinase hinges.

Validation Checklist
  • RMSD: Is the pose < 2.0 Å from the co-crystallized ligand?

  • Hinge Contact: Is the distance between Indazole-N1 and the Hinge-NH < 3.0 Å?

  • Tautomer Stability: If using Glide, check the "E_penalty" term. A high penalty (>2.0 kcal/mol) suggests the software is fighting the tautomer assignment, but if the docking score is high, the protein environment likely compensates for this cost.

References

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1][2][3] Journal of Medicinal Chemistry. Link

  • Thangapandian, S., et al. (2010). Molecular docking and pharmacophore filtering in the discovery of dual-inhibitors for human leukotriene A4 hydrolase and leukotriene C4 synthase. Journal of Chemical Information and Modeling. Link

  • Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Validation Guide: Analytical Methodologies for 3-(chloromethyl)-2-methyl-2H-indazole

Executive Summary 3-(chloromethyl)-2-methyl-2H-indazole (CMI) is a reactive alkylating agent frequently utilized as an intermediate in the synthesis of indazole-based kinase inhibitors and anti-cancer therapeutics. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(chloromethyl)-2-methyl-2H-indazole (CMI) is a reactive alkylating agent frequently utilized as an intermediate in the synthesis of indazole-based kinase inhibitors and anti-cancer therapeutics. Due to the presence of the chloromethyl moiety (–CH₂Cl), it is structurally alert for genotoxicity (alkyl halide) and is typically categorized under ICH M7 Class 2 or 3 .

Regulatory mandates (EMA, FDA, PMDA) require the control of such mutagenic impurities (PMIs) at trace levels—often <10 ppm relative to the drug substance, depending on the maximum daily dose (Threshold of Toxicological Concern, TTC = 1.5 µ g/day ).

This guide objectively compares analytical strategies for quantifying CMI, ultimately recommending a Derivatization-LC-MS/MS approach to overcome the stability and sensitivity limitations of conventional HPLC-UV and GC-MS techniques.

Part 1: Comparative Analysis of Analytical Platforms

The analysis of CMI presents two specific challenges:

  • Reactivity: The benzylic chloride is susceptible to hydrolysis and solvolysis, leading to under-estimation of the impurity level.

  • Ionization: The neutral indazole core may have moderate ionization efficiency in standard ESI, limiting sensitivity.

Technology Comparison Matrix
FeatureHPLC-UV (Standard) GC-MS (Alternative) LC-MS/MS (Recommended)
Principle UV Absorbance (254 nm)Electron Impact (EI) IonizationElectrospray Ionization (ESI+)
Sensitivity (LOD) High ppm (50–100 ppm)Low ppm (1–5 ppm)Trace ppb (0.01–0.1 ppm)
Selectivity Low (Co-elution risk)High (Mass spectral fingerprint)Very High (MRM Transitions)
Stability Risk High (Hydrolysis in mobile phase)Moderate (Thermal degradation at injector)Low (If derivatized)
Throughput HighLow (Long run times)High
Suitability Process control (assay)Volatile impuritiesTrace GTI Quantification
Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate methodology based on the phase of drug development and required sensitivity.

MethodSelection Start Start: Define Requirement LimitCheck Required Limit (LOD)? Start->LimitCheck HighLevel > 100 ppm (Process Intermediate) LimitCheck->HighLevel High Tolerance TraceLevel < 10 ppm (Final Drug Substance) LimitCheck->TraceLevel Strict Control (ICH M7) UV Method A: HPLC-UV (Cost-effective, Robust) HighLevel->UV Volatility Thermal Stability? TraceLevel->Volatility Stable Stable Volatility->Stable Unstable Labile/Reactive Volatility->Unstable GC Method B: GC-MS (Direct Injection) Stable->GC LCMS Method C: Derivatization LC-MS/MS (Gold Standard) Unstable->LCMS

Figure 1: Analytical Method Selection Decision Tree. Blue path indicates the recommended workflow for CMI trace analysis.

Part 2: Recommended Method – Derivatization LC-MS/MS

Direct analysis of alkyl halides by LC-MS is often hampered by poor ionization and in-situ hydrolysis. To validate a robust method for CMI, we utilize in-situ derivatization using a nucleophile (e.g., pyridine or secondary amine) to convert the reactive alkyl halide into a stable, permanently charged quaternary ammonium salt.

The Chemistry of Validation
  • Analyte: 3-(chloromethyl)-2-methyl-2H-indazole.

  • Derivatizing Reagent: 4-Dimethylaminopyridine (DMAP) or Pyridine.

  • Reaction: Nucleophilic substitution (

    
    ) of the chloride.
    
  • Mechanism: The nitrogen lone pair of the reagent attacks the benzylic carbon, displacing the chloride.

  • Benefit: The product is a pre-charged cation, yielding

    
     sensitivity gain in ESI(+) mode compared to the neutral parent.
    
Experimental Protocol
A. Reagents & Standards
  • Diluent: Acetonitrile (ACN) (anhydrous to prevent hydrolysis).

  • Buffer: 10 mM Ammonium Formate, pH 3.5 (LC-MS grade).

  • Derivatizing Solution: 1 mg/mL DMAP in ACN.

B. Sample Preparation Workflow
  • Stock Preparation: Dissolve 10 mg of Drug Substance (API) in 1.0 mL of ACN.

  • Derivatization: Transfer 100 µL of Stock + 100 µL of Derivatizing Solution into a vial.

  • Incubation: Heat at 60°C for 30 minutes. (Ensures complete conversion of –CH₂Cl to –CH₂-N⁺-Py).

  • Quench/Dilution: Dilute to 1.0 mL with Mobile Phase A to match initial gradient conditions.

C. LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Polar Embedded.

    • Why HILIC? The derivatized product is highly polar (ionic) and requires HILIC for retention and separation from the hydrophobic API matrix.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 95% B (0-1 min)

    
     50% B (5 min) 
    
    
    
    95% B (5.1 min).
  • Flow Rate: 0.4 mL/min.

  • Mass Spec (ESI+):

    • Mode: MRM (Multiple Reaction Monitoring).[2]

    • Transition: Monitor the loss of the pyridine group or fragmentation of the indazole core.

    • Example Transition: [M-Cl+DMAP]⁺

      
       [Indazole fragment]⁺.
      

Part 3: Validation Framework (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity & Selectivity

Objective: Prove that the API and other impurities do not interfere with the CMI derivative.

  • Protocol: Inject a "Spiked" sample (API + CMI) and an "Unspiked" sample.

  • Acceptance: No peak should be observed at the retention time of the CMI derivative in the unspiked API (or <30% of LOQ).

  • Critical Check: Verify that the derivatizing reagent (DMAP) excess elutes separately from the analyte.

Sensitivity (LOD/LOQ)

Objective: Define the lowest detectable limit.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N

    
     10:1.
    
  • Target: For a 1 g/day dose, the limit is 1.5 ppm. The method LOQ should be

    
     0.5 ppm.
    
Linearity & Range
  • Range: LOQ to 150% of the specification limit (e.g., 0.5 ppm to 15 ppm).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.99.
Accuracy (Recovery)

Objective: Ensure the derivatization efficiency is consistent in the sample matrix.

  • Protocol: Spike API at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Calculation:

    
    
    
  • Acceptance: 80% – 120% recovery.[4] (Wider limits are acceptable for trace trace-level analysis compared to assay).

Stability of Solutions

Critical for CMI:

  • Demonstrate that the derivatized sample is stable in the autosampler for at least 24 hours.

  • Demonstrate that the underivatized stock solution in ACN does not degrade significantly before the reagent is added.

Part 4: Visualizing the Workflow

The following diagram details the specific chemical workflow required to stabilize and detect this reactive impurity.

ValidationWorkflow Sample Sample API (Contains Trace CMI) Reaction Derivatization (60°C, 30 min) Sample->Reaction Reagent Reagent: DMAP (Nucleophile) Reagent->Reaction StableIon Stable Quaternary Ammonium Salt Reaction->StableIon Stabilization LCMS LC-MS/MS Analysis (HILIC Mode) StableIon->LCMS Injection Data Quantification (< 1 ppm LOQ) LCMS->Data

Figure 2: Derivatization Workflow. Converting the unstable chloromethyl indazole into a stable ionic species for high-sensitivity MS detection.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6][2][7][8]

  • ICH Q2(R2). Validation of Analytical Procedures. International Council for Harmonisation.[5][6][2][7][8]

  • Elder, D. P., et al. (2010). "Analytical methods for the determination of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis.
  • Kuklenyik, Z., et al. (2011). "A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis."[1][9] Analytical and Bioanalytical Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.